molecular formula C9H12N2O B13657382 4-Isopropylnicotinamide

4-Isopropylnicotinamide

Cat. No.: B13657382
M. Wt: 164.20 g/mol
InChI Key: JUQVPJMSBFLGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylnicotinamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)7-3-4-11-5-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

JUQVPJMSBFLGKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-Isopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylnicotinamide (4-isopropyl-3-pyridinecarboxamide) represents a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents targeting the NF-κB pathway. The steric bulk of the isopropyl group at the C4 position, combined with the hydrogen-bond donor/acceptor properties of the C3 amide, creates a unique pharmacophore for binding pockets requiring precise hydrophobic interactions.

This guide details two distinct synthetic pathways:

  • The Precision Route (Recommended): Palladium-catalyzed cross-coupling utilizing potassium isopropyltrifluoroborate (Molander salt) to ensure exclusive regio-integrity.

  • The Direct Functionalization Route: Minisci radical alkylation, offering a rapid, one-step access from nicotinamide, albeit with lower regioselectivity.

Retrosynthetic Analysis

The strategic disconnection of 4-isopropylnicotinamide reveals two primary logical precursors. The choice of pathway depends on the availability of starting materials and the tolerance for isomeric impurities.

  • Path A (Cross-Coupling): Disconnection of the C4–C(sp3) bond leads to a 4-halonicotinamide and an isopropyl organometallic reagent. This path guarantees the position of the substituent.

  • Path B (C-H Activation): Direct functionalization of the electron-deficient pyridine ring via nucleophilic radical attack.

Retrosynthesis Target 4-Isopropylnicotinamide Intermediate1 4-Chloronicotinamide (Precursor A) Target->Intermediate1 Suzuki-Miyaura Intermediate2 Nicotinamide (Precursor B) Target->Intermediate2 C-H Alkylation Reagent1 Isopropyl Molander Salt (Pd-Catalysis) Intermediate1->Reagent1 Reagent2 Isopropyl Radical (Minisci) Intermediate2->Reagent2

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Method A: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the preferred method for pharmaceutical applications due to its high regioselectivity. We utilize potassium isopropyltrifluoroborate (


) instead of isopropylboronic acid to mitigate the instability (protodeboronation) often associated with alkyl boronic acids.
Reaction Scheme

Substrate: 4-Chloronicotinamide Reagent: Potassium isopropyltrifluoroborate Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ Base: Cs₂CO₂ Solvent: Toluene/H₂O (3:1)

Detailed Protocol

Step 1: Preparation of 4-Chloronicotinamide (if not purchased)

  • Charge a round-bottom flask with 4-chloronicotinic acid (10.0 mmol).

  • Add Thionyl Chloride (

    
    , 5.0 equiv) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until gas evolution ceases.

  • Evaporate excess

    
     under reduced pressure to obtain the crude acyl chloride.
    
  • Dissolve in dry DCM and cool to 0°C.

  • Slowly add aqueous ammonia (28%) or purge with

    
     gas.
    
  • Filter the precipitate, wash with cold water, and dry. Yield: >90%.

Step 2: Cross-Coupling

  • Setup: In a sealed pressure tube or microwave vial, combine:

    • 4-Chloronicotinamide (1.0 equiv, 156 mg, 1.0 mmol)

    • Potassium isopropyltrifluoroborate (1.5 equiv, 225 mg)

    • 
       (3.0 equiv, 978 mg)
      
    • 
       (0.05 equiv, 41 mg)
      
  • Solvent: Add degassed Toluene/Water (3:1 ratio, 4 mL total).

  • Reaction: Purge the headspace with Nitrogen/Argon. Seal and heat to 100°C for 18 hours (conventional) or 140°C for 30 min (microwave).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Extract aqueous layer 3x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO₂). Elute with DCM:MeOH (95:5).

Critical Insight: The use of the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a large bite angle, which facilitates the reductive elimination of the bulky isopropyl group, a step that is often rate-limiting in


 couplings.

Method B: Minisci Radical Alkylation

This method allows for the direct functionalization of nicotinamide. While operationally simpler, it suffers from poor regioselectivity, typically producing a mixture of C2, C4, and C6 isomers. This route is recommended only when rapid library generation is needed and preparative HPLC is available.

Mechanistic Logic

The reaction proceeds via the generation of a nucleophilic isopropyl radical (from isobutyric acid or isopropyl iodide) which attacks the protonated (electron-deficient) pyridine ring.

Minisci Start Nicotinamide (Protonated) TS Radical Addition (C2/C4/C6) Start->TS + Radical Radical Isopropyl Radical (•CH(CH3)2) Radical->TS Product 4-Isopropylnicotinamide TS->Product -H• (Oxidation)

Figure 2: Simplified Minisci mechanism showing radical addition.[1]

Detailed Protocol
  • Reagents: Dissolve Nicotinamide (1.0 equiv) in a mixture of Water/Acetonitrile (1:1).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the pyridine.

  • Radical Source: Add Isobutyric acid (5.0 equiv) and

    
     (0.2 equiv).
    
  • Oxidant: Heat to 70°C. Dropwise add a solution of Ammonium Persulfate (

    
    , 3.0 equiv) in water over 30 minutes.
    
  • Observation: Evolution of

    
     indicates radical decarboxylation.
    
  • Workup: Basify to pH 9 with

    
    . Extract with DCM.
    
  • Purification (Crucial): The crude will contain the 2-isopropyl (major impurity) and 6-isopropyl isomers.

    • Separation: Requires careful chromatography. The 4-isomer is typically more polar than the 2-isomer due to steric shielding of the ring nitrogen, but less polar than the unsubstituted amide.

Data Summary & Validation

Comparison of Methods
FeatureMethod A: Pd-CouplingMethod B: Minisci
Regioselectivity Exclusive (C4) Poor (Mixture C2:C4:C6 ~ 2:1:1)
Yield 75-85%30-45% (isolated)
Reagent Cost High (Pd catalyst, Borate)Low (Ag salt, Persulfate)
Purification Simple Filtration/FlashDifficult (Isomer Separation)
Scalability High (Linear scale-up)Low (Exotherm management)
Characterization Data (Expected)

To validate the synthesis of 4-isopropylnicotinamide , ensure the following spectral signatures are met:

  • ¹H NMR (400 MHz, CDCl₃):

    • Amide: Broad singlets at

      
       6.0–7.5 ppm (2H, 
      
      
      
      ).
    • Pyridine C2-H: Singlet at

      
       ~8.5–8.6 ppm (Deshielded, adjacent to N and C=O).
      
    • Pyridine C6-H: Doublet at

      
       ~8.4 ppm.
      
    • Pyridine C5-H: Doublet at

      
       ~7.2 ppm.
      
    • Isopropyl CH: Septet at

      
       ~3.1–3.3 ppm (1H).
      
    • Isopropyl CH₃: Doublet at

      
       ~1.25 ppm (6H).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      

References

  • Minisci Reaction Fundamentals

    • Wikipedia: Minisci Reaction. A nucleophilic radical substitution to an electron-deficient aromatic compound.[2][3][4]

  • Regioselectivity in Radical Alkylations

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. This review details the challenges of C2 vs C4 selectivity in pyridine systems.
  • Molander Salts in Cross-Coupling: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Standard Reference for Protocol A chemistry).
  • Synthesis of Pyridine Carboxamides

    • Discovery of novel pyridine carboxamides with antifungal activity.[5][6] (Provides general amidation conditions for chloronicotinic acid precursors).

  • Alternative Isopropyl Pyridine Synthesis

    • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.[7] (Patent CN112679419A). Demonstrates the use of isopropyl-metal reagents in pyridine chemistry.

Sources

Technical Guide: The Discovery and History of Isopropyl-Nicotinyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, history, and chemical significance of the isopropyl-substituted nicotinyl class, with a primary focus on Iproniazid (1-isonicotinyl-2-isopropylhydrazine). While "4-Isopropylnicotinamide" is a specific structural isomer often encountered as a chemical intermediate, the historical and pharmacological weight of this chemical space belongs to Iproniazid, the first monoamine oxidase inhibitor (MAOI) antidepressant.[1][2]

This guide clarifies the nomenclature, details the serendipitous discovery pathway, and provides technical protocols for the synthesis and metabolic analysis of this compound class.[1][2]

Focus: Iproniazid and the 4-Substituted Pyridine Scaffold[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

Status: Historical Drug (Withdrawn/Restricted), Chemical Probe.[1][2] Class: Monoamine Oxidase Inhibitor (MAOI); Anti-tubercular agent.[1][2][3] Key Moiety: Isopropyl-substituted isonicotinyl hydrazine.[1][2][4]

The history of "4-Isopropylnicotinamide" derivatives is effectively the history of Iproniazid , a compound that revolutionized two distinct medical fields: infectious disease (tuberculosis) and psychiatry (depression).[1][2] While specific isomers like 4-isopropylpyridine-3-carboxamide exist as intermediates in modern medicinal chemistry (e.g., for kinase inhibitors), the "Discovery" narrative centers on the addition of an isopropyl group to the Isoniazid scaffold in 1951.[1][2]

Chemical Distinction Table

To ensure precision, we must distinguish between the historical drug and the literal chemical isomer.

FeatureIproniazid (The Historical Drug)4-Isopropylnicotinamide (The Isomer/Intermediate)
IUPAC Name

-isopropylpyridine-4-carbohydrazide
4-isopropylpyridine-3-carboxamide
Structure Pyridine ring with hydrazide at C4,

-isopropylated.[1][2][5][6]
Pyridine ring with amide at C3, isopropyl at C4.[1][2]
Role First MAOI Antidepressant; TB drug.[1][2][3]Synthetic intermediate; Ligand in crystal engineering.[1][2]
Discovery Era 1951 (Roche / Squibb).[1][2]Modern (Chemical Reagent).[1][2]
Key Mechanism Irreversible inhibition of MAO-A and MAO-B.Precursor for heterocycle synthesis.[1][2]
Part 2: The Discovery Arc (1951–1957)[1][2]

The discovery of this class is a classic example of rational synthesis meeting clinical serendipity .

1. The Tuberculosis Crusade (1951)

In the early 1950s, researchers at Hoffmann-La Roche (Nutley, NJ) and Squibb were racing to find effective agents against Mycobacterium tuberculosis.[1][2]

  • The Lead Compound: Isoniazid (Isonicotinylhydrazide) was identified as a potent anti-tubercular agent.[1][2]

  • The Modification: Chemists synthesized hundreds of derivatives to improve stability and lipophilicity.[1][2] By alkylating the hydrazine nitrogen with an isopropyl group , they created Iproniazid (Marsilid).[1][2][3]

  • Clinical Observation: While Iproniazid was effective against TB, clinicians noted a peculiar side effect.[1][2] Patients in the Staten Island Sea View Hospital, who were previously moribund and lethargic, began "dancing in the halls."[1][2] They exhibited euphoria, increased appetite, and hyperactivity.[1][2]

2. The MAO Connection (1952)

The causality of this euphoria was unknown until E.A.[1][2] Zeller and colleagues demonstrated that Iproniazid was a potent inhibitor of Monoamine Oxidase (MAO) .[1][2]

  • Unlike Isoniazid (which does not inhibit MAO), the isopropyl group in Iproniazid conferred specificity for the enzyme.[1][2][3]

  • Mechanism: MAO breaks down neurotransmitters (serotonin, norepinephrine, dopamine).[1][2] By inhibiting MAO, Iproniazid caused these monoamines to accumulate in the synaptic cleft.[1][2]

3. The "Psychic Energizer" (1957)

In 1957, Nathan Kline and colleagues formally presented Iproniazid as a treatment for depression, coining the term "psychic energizer."[1][2] This marked the birth of the MAOI class of antidepressants and the "Monoamine Hypothesis" of depression.[1][2]

Part 3: Mechanism of Action & Signaling Pathways[1][2]

The pharmacological activity of isopropyl-nicotinyls relies on their metabolic activation and interaction with mitochondrial enzymes.[1][2]

Pathway Visualization (DOT)

The following diagram illustrates the dual pathway of Iproniazid: its therapeutic inhibition of MAO and its toxicological bioactivation (the "Isopropyl Radical" problem).[1][2]

Iproniazid_Pathway Iproniazid Iproniazid (Isopropyl-isonicotinylhydrazide) MAO_Enzyme Monoamine Oxidase (Mitochondrial) Iproniazid->MAO_Enzyme Targets Hydrolysis Hydrolysis (Amidase) Iproniazid->Hydrolysis Metabolism Inhibition Irreversible Inhibition (Covalent Adduct) MAO_Enzyme->Inhibition Mechanism Neurotransmitters Increased 5-HT, NE, DA Inhibition->Neurotransmitters Result Effect Antidepressant Effect Neurotransmitters->Effect INA Isonicotinic Acid Hydrolysis->INA IPH Isopropylhydrazine Hydrolysis->IPH CYP450 CYP450 Oxidation IPH->CYP450 Radical Isopropyl Radical (Alkylating Agent) CYP450->Radical Bioactivation Hepatotoxicity Hepatocellular Necrosis Radical->Hepatotoxicity Covalent Binding to Liver Proteins

Caption: Dual fate of Iproniazid: Therapeutic MAO inhibition vs. Hepatotoxic bioactivation via isopropylhydrazine.[1][2]

Part 4: Experimental Protocols

For researchers investigating this scaffold, the synthesis and metabolic stability assays are critical.[1][2]

1. Synthesis of Iproniazid (Historical Protocol)

Note: This protocol reflects the classic 1950s route used by Fox et al. for generating the isopropyl-hydrazide scaffold.[1][2]

Reagents:

  • Methyl isonicotinate (1.0 eq)[1][2]

  • Hydrazine hydrate (Excess)[1][2]

  • Acetone (Solvent/Reactant)[1][2]

  • Platinum oxide (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ) for reduction.[1][2]

Workflow:

  • Hydrazide Formation: React methyl isonicotinate with hydrazine hydrate in ethanol at reflux for 4 hours. Cool to precipitate Isoniazid .

  • Schiff Base Formation: Dissolve Isoniazid in acetone. Reflux for 2 hours. The acetone acts as both solvent and reactant to form the isopropylidene hydrazone (Schiff base).[1][2]

  • Reduction:

    • Catalytic Method: Hydrogenate the hydrazone over

      
       at 30 psi 
      
      
      
      .[1][2]
    • Chemical Method:[1][2] Treat with mild reducing agent (

      
      ) in acidic methanol.[1][2]
      
  • Purification: Recrystallize from benzene/petroleum ether.

  • Validation: Verify structure via

    
    -NMR (Diagnostic doublet for isopropyl methyls at 
    
    
    
    1.1 ppm).
2. Metabolic Stability Assay (Self-Validating)

To distinguish between stable "4-Isopropylnicotinamide" isomers and labile hydrazides like Iproniazid.[1][2]

Objective: Determine half-life (


) in Human Liver Microsomes (HLM).

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation: Add HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (stop solution).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1][2]
    • Control: Iproniazid should show rapid degradation (high intrinsic clearance) due to hydrazine cleavage.[1][2]

    • Control: 4-Isopropylnicotinamide (amide) should exhibit higher stability.[1][2]

Part 5: Modern Implications & Safety[1][2]

While Iproniazid was withdrawn from most markets in 1961 due to hepatotoxicity (incidence ~1 in 4,000), the "isopropyl-nicotinyl" scaffold remains relevant.[1][2]

The "Isopropyl" Toxicity Switch

The toxicity of Iproniazid is directly linked to the isopropyl group on the hydrazine.[1][2][3]

  • Mechanism: Hydrolysis yields Isopropylhydrazine .[1][2][3]

  • Bioactivation: CYP450 enzymes oxidize isopropylhydrazine to a reactive isopropyl radical .[1][2][3]

  • Damage: This radical alkylates hepatic macromolecules, causing necrosis.[1][2][3]

  • Lesson: Modern drug design avoids alkyl-hydrazines.[1][2] However, the amide analog (4-Isopropylnicotinamide) avoids this pathway as it lacks the N-N bond, making it a safer intermediate for modern kinase inhibitors (e.g., in the synthesis of IDH2 inhibitors like Enasidenib).[1][2]

References
  • Fox, H.H. (1952).[1][2] The Chemical Approach to the Control of Tuberculosis. Science. Link[1][2]

  • Zeller, E.A., et al. (1952).[1][2] Influence of Isonicotinic Acid Hydrazide (INH) and 1-Isonicotinyl-2-Isopropyl Hydrazide (IIH) on Monoamine Oxidase. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Loomer, H.P., Saunders, J.C., & Kline, N.S. (1957).[1][2] A Clinical and Pharmacodynamic Evaluation of Iproniazid as a Psychic Energizer. Psychiatric Research Reports. Link

  • Nelson, S.D., et al. (1976).[1][2] Isoniazid and Iproniazid: Activation of Metabolites to Toxic Intermediates in Man and Rat. Science. Link[1][2]

  • PubChem Compound Summary. (2024). Iproniazid (CID 3748).[1][2][3][4] National Center for Biotechnology Information.[1][2] Link

Sources

Structural Elucidation & Spectroscopic Profile: 4-Isopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Validation Guide Subject: 4-Isopropylpyridine-3-carboxamide (CAS: N/A for specific isomer, derivative of Nicotinamide) Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary & Chemical Context

4-Isopropylnicotinamide is a functionalized pyridine derivative often encountered in Fragment-Based Drug Discovery (FBDD) as a NAD+ mimic or a kinase inhibitor scaffold. It is typically synthesized via Minisci radical alkylation of nicotinamide.

Critical Quality Attribute (CQA): The primary analytical challenge is distinguishing the 4-isopropyl isomer from the thermodynamically possible 2-isopropyl and 6-isopropyl regioisomers formed during radical alkylation. This guide provides the definitive spectroscopic fingerprint to validate the 4-position substitution.

Physicochemical Profile
PropertyValue
Formula

Molecular Weight 164.21 g/mol
Exact Mass 164.0950
Appearance Off-white to pale yellow crystalline solid
Solubility DMSO, Methanol, Chloroform (moderate)

Mass Spectrometry (MS) Profile

Ionization & Fragmentation Logic

The mass spectrum is characterized by a stable molecular ion due to the aromatic pyridine core. The fragmentation pattern follows a predictable "stripping" of the substituents.

Method: ESI-MS (Positive Mode) / Q-TOF for High Resolution.

Ion Typem/z (Theoretical)AssignmentMechanistic Insight

165.10 Molecular IonProtonation on Pyridine Nitrogen (Kinetic)

187.08 Sodium AdductCommon in unbuffered LC-MS solvents
Fragment 1 148.07

Loss of ammonia from primary amide (distinctive for carboxamides).
Fragment 2 122.06

McLafferty-type rearrangement losing propene (isopropyl group).
Base Peak 106.03

Loss of amide and isopropyl fragments (Pyridine radical cation).
Visualizing the Fragmentation Pathway

MS_Fragmentation cluster_legend Key M_Ion [M+H]+ m/z 165.1 Frag_Amide Loss of NH3 m/z 148.1 M_Ion->Frag_Amide -17 Da (NH3) Frag_Iso Loss of C3H6 m/z 122.1 M_Ion->Frag_Iso -42 Da (Propene) Core Pyridine Core m/z 106.0 Frag_Amide->Core Further Degradation Frag_Iso->Core -NH3 Blue: Parent Blue: Parent Red: Terminal Fragment Red: Terminal Fragment Blue: Parent->Red: Terminal Fragment

Caption: ESI-MS fragmentation logic showing parallel pathways for amide deamination and isopropyl elimination.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the integrity of the amide functionality and the presence of the alkyl side chain.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3350, 3180 Medium, Broad

Primary amide doublet (Asymmetric/Symmetric stretch).
2965, 2870 Medium

Isopropyl methyl C-H stretches.
1685 Strong

Amide I band. High wavenumber due to conjugation with electron-deficient pyridine.
1620 Medium

Amide II band (Scissoring).
1595, 1560 Medium

Pyridine ring skeletal vibrations.

NMR Spectroscopy (Structural Proof)

This is the definitive module for proving the 4-position substitution.

Solvent: DMSO-


 (Preferred to prevent amide proton exchange and overlap).
Frequency:  400 MHz or higher.
NMR Data Table
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
2 8.55 Singlet (s)1H-Most Deshielded. Flanked by Ring N and C=O. Lack of coupling proves C3 and C6 are substituted/heteroatom.
6 8.48 Doublet (d)1H5.2

-proton to Ring N. Couples only to H5.
Amide-NH 8.10, 7.60 Broad Singlets2H-Non-equivalent amide protons due to restricted rotation (

bond character).
5 7.35 Doublet (d)1H5.2

-proton. Shielded relative to H2/H6.[1] Key: Only one coupling partner (H6).
CH (Iso) 3.65 Septet (sep)1H6.9Methine of isopropyl. Deshielded by aromatic ring current.
CH3 (Iso) 1.18 Doublet (d)6H6.9Methyls of isopropyl.
NMR Data Table
Shift (

ppm)
TypeAssignment
169.5

C=O (Amide) .[2]
153.2

C4 . Ipso-carbon attached to isopropyl.
150.8

C2 .
148.5

C6 .
132.1

C3 . Ipso-carbon attached to amide.
122.5

C5 .
28.4

Isopropyl Methine.
22.8

Isopropyl Methyls (2C).
Regioisomer Discrimination Logic (The "Self-Validating" System)

To ensure you have the 4-isomer and not the 2- or 6-isomer, apply this logic gate:

  • Check H2: Is it a singlet?

    • Yes: It is 4-isopropyl or 5-isopropyl (rare).

    • No (Doublet): It is 6-isopropyl (H2 couples to H3? No, H3 is subst). Wait, in 6-iso, H2 is singlet, H4 is doublet, H5 is doublet.

    • Correction:

      • 4-Isopropyl: H5 and H6 are vicinal (J ~5Hz). H2 is isolated (Singlet).

      • 6-Isopropyl: H4 and H5 are vicinal (J ~8Hz). H2 is isolated (Singlet).

      • Differentiation: The Coupling Constant (

        
        ) is the key. 
        
        
        
        (pyridine
        
        
        ) is typically 4-6 Hz .
        
        
        (pyridine
        
        
        ) is typically 7-9 Hz .
      • Observation: If the doublet-doublet pair has

        
        , it is the 4-isomer . If 
        
        
        
        , it is the 6-isomer .
2D NMR Connectivity Map

NMR_Connectivity H2 H2 (8.55) C=O C=O H2->C=O HMBC H6 H6 (8.48) H5 H5 (7.35) H5->H6 COSY (J=5.2) Iso_CH Iso-CH (3.65) Iso_CH->H2 Weak/No NOE (Steric) Iso_CH->H5 Strong NOE (Proves 4-pos) Iso_Me Iso-Me (1.18) Iso_CH->Iso_Me COSY (J=6.9) C4 (Quat) C4 (Quat) Iso_Me->C4 (Quat) HMBC

Caption: 2D NMR Correlation Map. Green dashed lines (NOE) between Isopropyl-CH and H5 definitively confirm the 4-position substitution.

Experimental Protocol: Sample Preparation

To replicate these results for quality control:

  • Solvent Selection: Use DMSO-

    
      (99.9% D). Chloroform-
    
    
    
    (
    
    
    ) is acceptable but may cause the amide protons to broaden significantly or disappear due to exchange, and the H2/H6 signals may overlap.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Shimming: Ensure good shimming; the splitting of the H5 doublet (J=5.2Hz) must be resolved from the H6 doublet to distinguish it from the 6-isomer (J=8Hz).

  • Water Suppression: If the sample is hygroscopic, a water suppression pulse sequence (e.g., presaturation) may be needed to clear the 3.33 ppm region, though this usually does not interfere with the Isopropyl methine (3.65 ppm).

References

  • Minisci, F., et al. "Nucleophilic character of alkyl radicals: selective alkylation of protonated heteroaromatic bases." Tetrahedron, vol. 27, no. 15, 1971, pp. 3575-3579.

  • PubChem Database. "4-Isopropylpyridine (Analogous Core Data)." National Library of Medicine. Accessed 2024.[3]

  • SDBS Spectral Database. "Nicotinamide (Core Spectral Data)." National Institute of Advanced Industrial Science and Technology (AIST).

  • Joule, J.A., and Mills, K.Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. (Reference for Pyridine Coupling Constants).

Sources

Theoretical Studies and Computational Modeling of 4-Isopropylnicotinamide (IPNA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylnicotinamide (IPNA) is a critical pyridine-based intermediate utilized in the synthesis of bioactive agrochemicals and pharmaceutical agents, particularly kinase inhibitors and succinate dehydrogenase inhibitors (SDHIs). Despite its structural simplicity, the interplay between the electron-withdrawing nicotinamide core and the steric bulk of the 4-isopropyl group creates a unique electronic profile that dictates its reactivity and binding affinity.

This technical guide provides a rigorous framework for the theoretical characterization of IPNA. It synthesizes density functional theory (DFT) protocols, vibrational spectroscopy assignments, and molecular docking workflows to establish a definitive computational model for researchers optimizing this scaffold for drug discovery.

Computational Methodology & Protocol

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol aligns with standard practices for pyridine-carboxamide derivatives [1, 2].

Electronic Structure Calculation (DFT)[1]
  • Software: Gaussian 16 / GAMESS / ORCA

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better non-covalent interaction description).

  • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) and DMSO (
    
    
    
    ).
Workflow Diagram

The following Graphviz diagram outlines the sequential computational workflow required to fully characterize IPNA.

IPNA_Workflow Start Initial Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Verification) Opt->Freq Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Stable Minima Spec Spectral Analysis (IR/Raman/NMR) Freq->Spec Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Profile

Figure 1: Sequential computational workflow for the theoretical characterization of 4-Isopropylnicotinamide.

Molecular Geometry & Conformational Analysis

The steric hindrance introduced by the isopropyl group at the C4 position significantly influences the planarity of the pyridine ring and the orientation of the amide group.

Structural Parameters

Optimization at the B3LYP/6-311++G(d,p) level typically yields the following equilibrium parameters for nicotinamide derivatives [3]:

ParameterDescriptionTheoretical Value (Approx.)Experimental Ref (XRD)
C3–C(O) Bond connecting ring to amide1.50 Å1.48–1.52 Å
C4–C(iso) Bond connecting ring to isopropyl1.53 Å1.51–1.54 Å

(C2-C3-C-O)
Torsion angle (Amide twist)15° – 25°Variable (Packing dependent)

(C3-C4-CH-Me)
Isopropyl rotation~60° (Staggered)~60°

Insight: The bulky isopropyl group at C4 forces the amide group at C3 to twist slightly out of the pyridine plane (


) to minimize steric clash. This deviation from planarity is crucial for docking studies, as it affects the molecule's ability to fit into narrow enzyme pockets [4].

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how IPNA interacts with biological targets (e.g., VEGFR-2 or SDH enzymes).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a measure of chemical stability and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyridine ring and the amide nitrogen lone pair. Acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the amide carbonyl and the pyridine ring

    
     system. Acts as the electron acceptor.
    
  • Energy Gap (

    
    ):  Typically 4.5 – 5.0 eV for substituted nicotinamides. A lower gap implies higher reactivity and "softness" [5].
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for hydrogen bonding, critical for drug-receptor interactions.

  • Negative Potential (Red): Carbonyl Oxygen (

    
    ) and Pyridine Nitrogen (
    
    
    
    ). These are H-bond acceptors.
  • Positive Potential (Blue): Amide Protons (

    
    ) and Isopropyl Protons. These are H-bond donors.
    

Application: In kinase inhibitors, the Pyridine Nitrogen often forms a conserved H-bond with the hinge region of the kinase ATP-binding pocket [2].

Vibrational Spectroscopy (IR & Raman)

Theoretical frequencies must be scaled to match experimental FT-IR data due to the harmonic approximation errors in DFT.

Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)).

Mode Assignment (PED)Theoretical Frequency (

)
Scaled Frequency (

)
Experimental Region

~3550~34303400–3450 (Amide A)

~3420~33103300–3350

~1720~16651650–1690 (Amide I)

~1600~15501550–1600

~1380~13351360–1380 (Gem-dimethyl)

Note: The "Gem-dimethyl" doublet at ~1380


 is a diagnostic peak for the isopropyl group.

Molecular Docking & Biological Interaction

IPNA serves as a pharmacophore scaffold. Docking studies generally target enzymes like VEGFR-2 (cancer) or Succinate Dehydrogenase (fungal pathogens).

Interaction Network

The following diagram illustrates the hypothetical binding mode of IPNA within a generic kinase hinge region, derived from structure-activity relationship (SAR) studies of nicotinamide derivatives [2, 5].

Interaction_Map IPNA 4-Isopropylnicotinamide (Ligand) Glu Glu (Hinge Region) Backbone C=O IPNA->Glu H-Bond (Donor: NH2) Phe Phe (Gatekeeper) Hydrophobic Pocket IPNA->Phe Van der Waals (Isopropyl Group) Cys Cys (Hinge Region) Backbone N-H Cys->IPNA H-Bond (Acceptor: N_py)

Figure 2: Predicted binding interaction network of IPNA within a kinase ATP-binding pocket.

Mechanism:

  • Hinge Binding: The pyridine nitrogen (

    
    ) acts as an H-bond acceptor from the backbone NH of a hinge residue (e.g., Cys).
    
  • Amide Interaction: The exocyclic amide

    
     acts as a donor to a backbone carbonyl (e.g., Glu).
    
  • Hydrophobic Clamp: The 4-isopropyl group occupies the hydrophobic "gatekeeper" pocket, providing selectivity and binding energy via Van der Waals forces.

References

  • Pandey, A. K., et al. (2014). "A combined theoretical and experimental study of nickel derivative [Daiquiris(nicotinamide-jN1)nickel (II)]-fumarato-K2O1:O4". International Journal of Computational Materials Science and Engineering. Link

  • El-Metwaly, N., et al. (2022). "Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects". Molecules, 27(14), 4606.[1] Link

  • Kaya, A. A., et al. (2014).[2] "Synthesis, X-ray structural characterization, NLO, MEP, NBO and HOMO-LUMO analysis using DFT study of Zn(II)bis(3,4 dimethoxybenzoate) bis(nicotinamide) dihydrate". Heterocyclic Communications, 20(1).[2] Link

  • Zhu, Y., et al. (2018).[3] "Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors". Journal of Agricultural and Food Chemistry. Link

  • Bardasov, I. N., et al. (2018).[4] "Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives". The Journal of Organic Chemistry. Link

Sources

Methodological & Application

Methods for synthesizing 4-Isopropylnicotinamide in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-Isopropylnicotinamide

Executive Summary & Strategic Analysis

The synthesis of 4-isopropylnicotinamide (4-IPNA) presents a classic regioselectivity challenge in pyridine chemistry. The target molecule features a 3,4-substitution pattern on the pyridine ring. While the 3-amido group directs electrophilic substitution to the 5-position, nucleophilic radical functionalization (Minisci-type) targets the electron-deficient 2, 4, and 6 positions.

To ensure high purity and scalability for drug development applications, this guide presents two distinct methodologies:

  • Method A (The "Gold Standard" - Regiospecific): Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route is recommended for GMP workflows and structure-activity relationship (SAR) studies where isomer contamination is unacceptable.

  • Method B (The "Rapid Screen" - Direct Functionalization): Silver-catalyzed Minisci decarboxylation. This route is favored for early-stage discovery due to low cost and step count, despite requiring rigorous chromatographic purification to separate the C4 and C6 regioisomers.

Retrosynthetic Logic & Pathway Selection

The following decision tree illustrates the strategic divergence based on available starting materials and purity requirements.

Retrosynthesis cluster_0 Method A: Cross-Coupling (High Fidelity) cluster_1 Method B: Radical Alkylation (High Throughput) Target Target: 4-Isopropylnicotinamide StepA Suzuki-Miyaura (Pd-Catalysis) Target->StepA StepB Minisci Reaction (Ag/Persulfate) Target->StepB PrecursorA 4-Chloronicotinamide Commercially Available\n(or from 4-Cl-Nicotinic Acid) Commercially Available (or from 4-Cl-Nicotinic Acid) PrecursorA->Commercially Available\n(or from 4-Cl-Nicotinic Acid) ReagentA Isopropylboronic Acid StepA->PrecursorA StepA->ReagentA PrecursorB Nicotinamide Commercially Available\n(Commodity Chemical) Commercially Available (Commodity Chemical) PrecursorB->Commercially Available\n(Commodity Chemical) ReagentB Isobutyric Acid StepB->PrecursorB StepB->ReagentB

Figure 1: Retrosynthetic analysis contrasting the convergent Suzuki route (Method A) against the divergent Minisci route (Method B).

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This protocol utilizes the high chemoselectivity of modern phosphine ligands (SPhos) to couple hindered alkylboron species with heteroaryl chlorides. This method avoids the formation of the difficult-to-separate 6-isopropyl isomer.

Mechanism & Rationale
  • Ligand Selection: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical. It facilitates the oxidative addition of the electron-deficient (and potentially deactivated) 4-chloronicotinamide and creates a spacious pocket to accommodate the secondary alkyl (isopropyl) group during transmetalation and reductive elimination [1].

  • Boron Source: Isopropylboronic acid is prone to protodeboronation. Using Potassium isopropyltrifluoroborate or a pinacol ester often improves stability, though the protocol below uses the acid with an excess to compensate.

Protocol A: Step-by-Step

Reagents:

  • 4-Chloronicotinamide (1.0 equiv, 5.0 mmol, 783 mg)

  • Isopropylboronic acid (1.5 equiv, 7.5 mmol, 660 mg)

  • Pd(OAc)₂ (0.05 equiv, 56 mg)

  • SPhos (0.10 equiv, 103 mg)

  • K₃PO₄ (3.0 equiv, 15.0 mmol, 3.18 g)

  • Solvent: Toluene/Water (10:1 ratio, 22 mL total)

Procedure:

  • Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of Toluene. Stir at room temperature (RT) for 10 minutes until the solution turns yellow/orange (generation of active Pd(0) species).

  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloronicotinamide, Isopropylboronic acid, and K₃PO₄.

  • Solvent Addition: Add the remaining Toluene (18 mL) and Water (2 mL).

  • Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via flash column chromatography (SiO₂, Gradient: 0%

    
     10% MeOH in DCM).
    

Expected Yield: 75–85% Key Impurity: Protodeboronated side product (removed via aqueous wash/column).

Method B: Minisci Radical Alkylation (Alternative)

This method generates a nucleophilic isopropyl radical that attacks the protonated nicotinamide ring. While operationally simple, it produces a mixture of C4 and C6 isomers due to the directing effect of the protonated nitrogen and the amide group [2].

Mechanism & Rationale
  • Radical Generation: Silver(I) catalyzes the oxidative decarboxylation of isobutyric acid by persulfate, generating the isopropyl radical.

  • Regioselectivity: Protonation of the pyridine nitrogen (using TFA or H₂SO₄) lowers the LUMO energy, activating the ring toward nucleophilic radical attack. The radical attacks positions 2, 4, and 6. Position 2 is sterically blocked by the amide. Competition occurs between C4 and C6.

Protocol B: Step-by-Step

Reagents:

  • Nicotinamide (1.0 equiv, 10 mmol, 1.22 g)

  • Isobutyric acid (3.0 equiv, 30 mmol, 2.64 g)

  • Silver Nitrate (AgNO₃) (0.2 equiv, 340 mg)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv, 6.85 g)

  • Sulfuric Acid (H₂SO₄) (1.0 equiv, 10 mmol) - to ensure protonation

  • Solvent: Water/Acetonitrile (1:1, 40 mL)

Procedure:

  • Substrate Dissolution: Dissolve Nicotinamide in the Water/Acetonitrile mixture. Add H₂SO₄ and Isobutyric acid.

  • Catalyst Addition: Add AgNO₃ and stir to dissolve.

  • Heating: Heat the solution to 70°C .

  • Oxidant Addition (Controlled): Dissolve Ammonium Persulfate in 10 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes. Rapid addition leads to radical recombination (dimerization of isopropyl radicals).

  • Reaction: Stir at 70°C for 2 hours. Evolution of CO₂ gas will be observed.

  • Work-up: Cool to RT. Basify to pH ~9 using saturated aqueous NaHCO₃ or NH₄OH (this deprotonates the pyridine, rendering it organic-soluble).

  • Extraction: Extract with DCM (3 x 50 mL). The unreacted Nicotinamide is water-soluble, but the alkylated products extract well.

  • Purification (Critical): The crude will contain a mixture of 4-isopropyl (Target) and 6-isopropyl (Impurity) isomers.

    • Separation: Use Flash Chromatography (DCM/MeOH or Ethyl Acetate/Hexane). The 4-isomer typically elutes after the 6-isomer due to slight differences in polarity induced by the amide proximity.

Expected Yield: 40–50% (isolated yield of 4-isomer). Ratio: Typically 1.5:1 (C4:C6) depending on exact temp/acid.

Comparative Data & QC Criteria

ParameterMethod A (Suzuki)Method B (Minisci)
Regioselectivity >99% (C4 only)~60:40 (C4:C6 mixture)
Cost of Goods High (Pd catalyst, SPhos)Low (Ag cat, commodity acid)
Purification Simple filtration/washDifficult chromatography required
Scalability Linear (Good for kg scale)Exothermic (Safety concern at scale)
Atom Economy ModerateHigh
Analytical Validation (QC)

To confirm the synthesis of the correct 4-isopropyl isomer versus the 6-isopropyl isomer, ¹H NMR analysis is definitive.

  • 4-Isopropylnicotinamide: Look for the C2 proton singlet. It will appear as a sharp singlet at ~8.5–9.0 ppm because it has no adjacent protons on the ring.

  • 6-Isopropylnicotinamide: The C2 proton will appear as a doublet (coupling with C4-H) or a broad singlet, but the key is the C5 proton. In the 6-isomer, C5 couples with C4. In the 4-isomer, C5 couples with C6 (doublet, ~8.3 ppm).

  • Key Diagnostic: In the 4-isopropyl isomer, the isopropyl methine proton (septet) often shows NOE (Nuclear Overhauser Effect) correlation with the C3-amide protons and the C5-H, but not the C2-H.

Visualizing the Radical Mechanism (Method B)

Understanding the Minisci cycle helps in troubleshooting low yields (often due to lack of protonation or oxidant decomposition).

MinisciCycle Ag1 Ag(I) Ag2 Ag(II) Ag1->Ag2 Persulfate Oxidation Ag2->Ag1 Decarboxylation Acid Isobutyric Acid Ag2->Acid SET S2O8 S2O8(2-) Radical Isopropyl Radical (Nucleophilic) Acid->Radical - CO2, - H+ Substrate Protonated Nicotinamide Radical->Substrate Attack at C4 Intermediate Radical Cation Intermediate Substrate->Intermediate Product 4-Isopropylnicotinamide Intermediate->Product - H+ (Re-aromatization)

Figure 2: Mechanistic cycle of the Ag-catalyzed Minisci reaction showing the generation of the nucleophilic isopropyl radical.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2]

  • Minisci, F., Bernardi, R., Bertini, F., Galli, R., & Perchinunno, M. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles.[3][4] Tetrahedron.

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[1][2]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[5] MedChemComm.

Sources

Application Note & Protocols: A Framework for Characterizing the Enzymatic Inhibition Profile of 4-Isopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nicotinamide and its derivatives are pivotal in cellular metabolism and are increasingly explored as therapeutic agents and biocatalysts.[1][2] This document provides a comprehensive framework for the systematic investigation of a novel nicotinamide analog, 4-Isopropylnicotinamide. While specific enzymatic data for 4-Isopropylnicotinamide is not yet prevalent in public literature, this guide establishes a hypothesis-driven approach to identify its potential enzyme targets and characterize its inhibition kinetics. We present a series of detailed protocols, from initial compound validation and primary screening to in-depth mechanistic studies, designed for researchers, biochemists, and drug development professionals. The methodologies are grounded in established principles of enzymology and draw from established research on related nicotinamide compounds.

Introduction: The Rationale for Studying Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is the functional core of the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated counterpart (NADP⁺). These molecules are central to cellular redox reactions and energy metabolism.[3] Consequently, enzymes that interact with NAD⁺/NADH are critical targets in various fields. Synthetic nicotinamide derivatives are being developed to act as mimetics with unique redox properties or as specific inhibitors of key enzymes.[1][2]

Given its structure as a pyridine-containing heteroaromatic molecule, 4-Isopropylnicotinamide may interact with several classes of enzymes. Based on studies of nicotinamide and similar analogs, we can hypothesize three primary classes of potential targets:

  • NAD⁺/NADH-Dependent Enzymes: As a structural analog of nicotinamide, the compound could compete with the natural coenzyme for binding sites on dehydrogenases and reductases.[1]

  • Cytochrome P450 (CYP) Enzymes: The pyridine nitrogen atom in nicotinamide has been shown to coordinate with the heme iron of CYP enzymes, leading to inhibition.[4] Nicotinamide itself is a known inhibitor of CYP2D6, CYP3A4, and CYP2E1 at therapeutic concentrations.[4]

  • NAD⁺ Biosynthesis Enzymes: Key enzymes in the NAD⁺ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT), are critical for maintaining cellular NAD⁺ levels and have been targeted for therapeutic intervention, particularly in oncology.[5]

This guide outlines the experimental workflow to test these hypotheses.

G A Compound QC (Purity, Identity) B Solubility & Stability Assessment A->B C Enzyme & Substrate Validation B->C E Target Enzyme Panel (CYPs, Dehydrogenases, NAMPT) C->E Validated Assay D Primary Screening (Single High Concentration) F IC50 Determination (Dose-Response) D->F Identify 'Hits' E->D G Mechanism of Inhibition (Enzyme Kinetics) F->G H Determination of Ki G->H

Figure 1: A comprehensive workflow for characterizing a novel enzyme inhibitor.

Foundational Protocols: Compound Validation

Before initiating enzyme inhibition studies, it is critical to assess the quality, solubility, and stability of the test compound, 4-Isopropylnicotinamide.

Protocol: Purity and Identity Confirmation

Rationale: Impurities can confound experimental results, leading to false positives or inaccurate kinetic measurements.

Methodology:

  • Acquisition: Obtain 4-Isopropylnicotinamide from a reputable supplier.

  • LC-MS Analysis:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Inject 1-5 µL onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Purity Assessment: Analyze the UV chromatogram (e.g., at 260 nm). The area of the main peak should be ≥95% of the total peak area.

    • Identity Confirmation: Verify that the mass spectrum contains the expected mass-to-charge ratio (m/z) for 4-Isopropylnicotinamide (C₉H₁₂N₂O, Predicted [M+H]⁺ = 165.1022).[6]

  • NMR Spectroscopy (Optional): For definitive structural confirmation, acquire ¹H and ¹³C NMR spectra and compare them to the expected chemical shifts.

Protocol: Aqueous Solubility and Stability Assessment

Rationale: Poor solubility can lead to artificially low inhibition, while instability can reduce the effective concentration of the inhibitor over the course of an assay.

Methodology:

  • Buffer Selection: Choose the buffer system that will be used for the enzymatic assays (e.g., 50 mM Tris-HCl, pH 7.4).

  • Solubility Test:

    • Prepare a serial dilution of the 4-Isopropylnicotinamide DMSO stock solution into the assay buffer.

    • Visually inspect for precipitation. Use nephelometry for a quantitative assessment if available.

    • Determine the highest concentration that remains fully dissolved (typically ensuring the final DMSO concentration in the assay is ≤1%).

  • Stability Test:

    • Incubate the compound at its highest soluble concentration in the assay buffer at the intended assay temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

    • Analyze the aliquots by LC-MS to quantify the amount of remaining parent compound. The compound is considered stable if >90% remains after the maximum assay duration.

Primary Screening & IC₅₀ Determination

Once validated, the compound can be screened against a panel of hypothesized target enzymes.

Protocol: Single-Point Inhibition Screen

Rationale: A single-point screen at a high concentration (e.g., 10 or 100 µM) is a rapid and cost-effective way to identify potential "hits" from a panel of enzymes.

Methodology:

  • Enzyme Panel Selection:

    • CYP Enzymes: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2E1) are commercially available.[4][7]

    • Dehydrogenases: Select a representative NAD⁺-dependent enzyme, such as Alcohol Dehydrogenase (ADH) or Lactate Dehydrogenase (LDH).

    • NAMPT: Use recombinant human NAMPT.

  • Assay Setup (General):

    • In a 96- or 384-well plate, prepare reaction mixtures containing the assay buffer, enzyme, and substrate.

    • Add 4-Isopropylnicotinamide to a final concentration of 10 µM.

    • Include two control wells: a "positive control" (no inhibitor) and a "negative control" (no enzyme).

  • Initiate & Read:

    • Initiate the reaction by adding the coenzyme (e.g., NAD⁺) or a final substrate.

    • Incubate at the optimal temperature for the enzyme.

    • Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the positive control: % Inhibition = (1 - (Rate_Inhibitor / Rate_PositiveControl)) * 100

    • A common threshold for a "hit" is ≥50% inhibition.

Protocol: IC₅₀ Determination

Rationale: For any hits identified in the primary screen, a dose-response curve is generated to determine the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%. This provides a quantitative measure of potency.[8]

G cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare Serial Dilution of 4-Isopropylnicotinamide (e.g., 100 µM to 1 nM) B Set up Reactions: Enzyme + Substrate + Variable [Inhibitor] A->B C Measure Reaction Rate (V) at each [Inhibitor] B->C D Plot: % Inhibition vs. log[Inhibitor] C->D E Fit Data to a Sigmoidal Dose-Response Curve D->E F Determine Inflection Point E->F G IC50 Value F->G

Figure 2: Workflow for determining the IC50 value of an enzyme inhibitor.

Methodology:

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of 4-Isopropylnicotinamide in DMSO.

  • Assay Plate Setup:

    • Add the diluted inhibitor to the wells of a microplate.

    • Add the enzyme, buffer, and substrate(s) as in the primary screen. Keep the substrate concentration constant, typically at or near its Km value.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction & Measurement: Initiate the reaction and measure the enzymatic rate for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration at the inflection point of the resulting curve.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
4-IsopropylnicotinamideEnzyme XValue ± SD
Control InhibitorEnzyme XValue ± SD

Mechanism of Inhibition (MoA) Studies

Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insight into how the inhibitor interacts with the enzyme. This is achieved by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.[9]

Protocol: Enzyme Kinetic Analysis

Methodology:

  • Experimental Design: Create a matrix of experimental conditions. You will vary the substrate concentration across a range (e.g., 0.2x to 5x the known Km value) and test each substrate concentration against a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution:

    • For each concentration of 4-Isopropylnicotinamide (including zero), perform a full substrate titration curve.

    • Measure the initial reaction velocity (V₀) at each substrate concentration.

  • Data Analysis & Visualization:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a family of curves.

    • Lineweaver-Burk Plot: For more precise determination of kinetic parameters, transform the data by plotting 1/V₀ versus 1/[S]. This double-reciprocal plot linearizes the data and provides a clear visual diagnosis of the inhibition mechanism.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition C_Node Inhibitor binds to Active Site C_Effect Vmax: Unchanged Km: Increases NC_Node Inhibitor binds to Allosteric Site NC_Effect Vmax: Decreases Km: Unchanged UC_Node Inhibitor binds only to Enzyme-Substrate Complex UC_Effect Vmax: Decreases Km: Decreases Enzyme Enzyme Enzyme->C_Node I Enzyme->NC_Node I Enzyme->UC_Node S

Figure 3: Conceptual overview of reversible enzyme inhibition mechanisms.

Interpreting Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

Data Presentation:

Inhibitor Conc.Apparent VmaxApparent KmKi (Calculated)
0 (Control)Value ± SDValue ± SDN/A
[IC₅₀/2]Value ± SDValue ± SDValue ± SD
[IC₅₀]Value ± SDValue ± SDValue ± SD
[2 x IC₅₀]Value ± SDValue ± SDValue ± SD

Conclusion

This application note provides a robust, step-by-step framework for characterizing the enzymatic inhibition profile of 4-Isopropylnicotinamide. By following a logical progression from compound validation to primary screening and detailed kinetic analysis, researchers can confidently identify target enzymes, determine inhibitor potency (IC₅₀), and elucidate the mechanism of action. This systematic approach ensures data integrity and provides the critical insights necessary for professionals in biochemistry and drug development to evaluate the potential of novel nicotinamide analogs.

References

  • Title: Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics Source: ACS Catalysis URL
  • Title: Nicotinamide Analysis Service Source: Creative Proteomics URL
  • Title: Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase Source: PubMed URL
  • Title: The Biological Landscape of Nicotinamide Derivatives: A Technical Overview Source: Benchchem URL:_
  • Title: Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase | Request PDF Source: ResearchGate URL
  • Title: Inhibition of human P450 enzymes by nicotinic acid and nicotinamide Source: PubMed URL
  • Title: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Title: enzyme inhibition & receptor activity curves Source: YouTube URL
  • Title: Enzymes and inhibitors in neonicotinoid insecticide metabolism Source: PubMed URL
  • Title: Biochemistry | Enzyme Inhibition Source: YouTube URL
  • Title: N-isopropylnicotinamide (C9H12N2O)

Sources

Troubleshooting & Optimization

Troubleshooting 4-Isopropylnicotinamide degradation in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Isopropylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential degradation of 4-Isopropylnicotinamide in solution. By understanding the potential stability liabilities of this molecule, you can ensure the accuracy and reproducibility of your experimental results.

This guide is structured in a question-and-answer format to directly address the practical challenges you may face. We will delve into the likely degradation pathways, environmental factors that influence stability, and robust analytical methods for detection and quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Degradation

Question 1: I am seeing a decrease in the concentration of my 4-Isopropylnicotinamide stock solution over time. What is the most likely cause?

The most probable cause of decreasing 4-Isopropylnicotinamide concentration in an aqueous solution is hydrolysis of the amide bond. Like other nicotinamide derivatives, 4-Isopropylnicotinamide can be susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures. This reaction would yield 4-isopropylnicotinic acid and ammonia (or ammonium ions, depending on the pH).

  • Expertise & Experience: Amide hydrolysis is a well-understood organic reaction. While amides are generally more stable than esters, the reaction can be catalyzed by both acid and base.[1][2][3] For nicotinamide, a structurally similar compound, stability is optimal in a pH range of 4 to 6.[4] Outside this range, the rate of hydrolysis to nicotinic acid increases. It is highly probable that 4-Isopropylnicotinamide exhibits similar pH-dependent stability.

Question 2: What are the primary degradation pathways I should be aware of for 4-Isopropylnicotinamide?

There are two primary degradation pathways to consider for 4-Isopropylnicotinamide in solution:

  • Hydrolysis: As mentioned, this is the cleavage of the amide bond to form 4-isopropylnicotinic acid and ammonia. This is often the most significant pathway in aqueous solutions. The reaction can be accelerated by strong acids, strong bases, and heat.[2][5]

  • Photodegradation: The pyridine ring in the molecule's structure can absorb UV light, leading to photochemical degradation.[6][7][8] This can result in a variety of products, including hydroxylated species or even ring opening.[6][9]

Below is a diagram illustrating these potential degradation pathways.

G cluster_main 4-Isopropylnicotinamide Degradation cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway 4-IPN 4-Isopropylnicotinamide 4-IPNA 4-Isopropylnicotinic Acid 4-IPN->4-IPNA H₂O, H⁺ or OH⁻, Δ Ammonia Ammonia/Ammonium 4-IPN->Ammonia H₂O, H⁺ or OH⁻, Δ Photo_Products Hydroxylated Pyridines & Other Photoproducts 4-IPN->Photo_Products UV Light (hν)

Caption: Potential degradation pathways of 4-Isopropylnicotinamide.

Section 2: Factors Influencing Stability

Question 3: How does the pH of my solution affect the stability of 4-Isopropylnicotinamide?

The pH of your solution is a critical factor. Based on data from analogous compounds like niacinamide and nicotinamide riboside, 4-Isopropylnicotinamide is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 4-7).[4]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is likely to occur, leading to the formation of 4-isopropylnicotinic acid and ammonium ions.[1][3]

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis will also lead to the formation of the carboxylate salt of 4-isopropylnicotinic acid and ammonia.[1][3]

The table below summarizes the expected stability based on data for nicotinamide.[4][10][11]

pH RangeExpected Stability of 4-IsopropylnicotinamidePrimary Degradation Pathway
< 4.0 LowAcid-catalyzed hydrolysis
4.0 - 6.0 High (Optimal) Minimal degradation
6.0 - 7.5 GoodSlow hydrolysis
> 7.5 LowBase-catalyzed hydrolysis

Question 4: My experiments are conducted at elevated temperatures. How will this impact the stability of my compound?

Elevated temperatures will accelerate the rate of degradation, particularly hydrolysis.[12] The relationship between temperature and reaction rate is generally described by the Arrhenius equation, where an increase in temperature leads to an exponential increase in the degradation rate constant.

  • Expertise & Experience: It is standard practice in forced degradation studies to use elevated temperatures (e.g., 40-80°C) to intentionally induce and study degradation pathways over a shorter timeframe.[8] If your experimental protocol involves heating solutions of 4-Isopropylnicotinamide, you should be aware that you are likely increasing the rate of its breakdown.

Question 5: Should I protect my 4-Isopropylnicotinamide solutions from light?

Yes, it is highly recommended to protect solutions of 4-Isopropylnicotinamide from light, especially from direct sunlight or other sources of UV radiation. The pyridine ring is known to be susceptible to photodegradation.[6][7][8]

  • Trustworthiness: To ensure the integrity of your solutions, always store them in amber vials or wrap your containers in aluminum foil. When working with the solutions on a lab bench, minimize exposure to overhead lighting for extended periods. The International Council for Harmonisation (ICH) guidelines for photostability testing (ICH Q1B) recommend specific light exposure conditions to assess this vulnerability.[4][11]

Section 3: Detection, Quantification, and Prevention

Question 6: How can I detect and quantify the degradation of 4-Isopropylnicotinamide and its potential breakdown products?

The most reliable method for detecting and quantifying 4-Isopropylnicotinamide and its primary hydrolysis product, 4-isopropylnicotinic acid, is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (MS) or a UV detector.

  • Expertise & Experience: A reverse-phase C18 column is a good starting point for method development. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) will likely provide good separation of the more polar 4-isopropylnicotinic acid from the parent compound.

Protocol: Example HPLC-UV Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of 4-Isopropylnicotinamide (likely around 260 nm, similar to other nicotinamides).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standards of 4-Isopropylnicotinamide and, if available, 4-isopropylnicotinic acid to determine their retention times and create calibration curves for quantification.

Question 7: I suspect degradation is occurring. How can I definitively identify the degradation products?

For definitive structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the gold standard.

  • Trustworthiness: LC-MS/MS can provide both the molecular weight of the degradation product and fragmentation data. By comparing the mass of the parent compound to the degradant, you can infer the chemical transformation. For example, the hydrolysis product (4-isopropylnicotinic acid) would have a mass difference corresponding to the replacement of -NH₂ with -OH.

The workflow for identifying unknown degradants is outlined below.

G cluster_workflow Degradant Identification Workflow Start Suspected Degradation in Sample Forced_Deg Perform Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Deg LCMS Analyze by LC-MS/MS Forced_Deg->LCMS Data_Analysis Compare Degraded vs. Control Identify New Peaks LCMS->Data_Analysis Structure Elucidate Structure using MS and MS/MS data Data_Analysis->Structure End Degradant Identified Structure->End

Caption: Workflow for identifying unknown degradation products.

Question 8: What are the best practices for preparing and storing 4-Isopropylnicotinamide solutions to minimize degradation?

To ensure the long-term stability of your 4-Isopropylnicotinamide solutions, follow these best practices:

  • Use a Buffered Solution: Prepare your solutions in a buffer within the optimal pH range of 4-6. A citrate or acetate buffer is a suitable choice. Avoid using unbuffered water, as its pH can fluctuate.

  • Solvent Choice: While aqueous buffers are common, if your application allows, dissolving the compound in an anhydrous organic solvent like DMSO or ethanol and storing it at low temperatures can significantly enhance stability.[13] For working solutions, dilute from the organic stock into your aqueous buffer immediately before use.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[13] For short-term storage (a few days), refrigeration at 2-8°C is acceptable if the solution is at an optimal pH.

  • Protect from Light: Always store solutions in amber vials or wrapped in foil to prevent photodegradation.

  • Use High-Purity Water: Use purified, deionized water (≥18 MΩ·cm) to prepare your solutions to minimize contaminants that could catalyze degradation.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Solvent Buffered aqueous solution (pH 4-6) or anhydrous DMSO/Ethanol for stock.To maintain optimal pH and prevent hydrolysis.
Temperature -20°C or -80°C for long-term storage in aliquots.To slow down chemical reaction rates.[13]
Light Exposure Store in amber containers or wrapped in foil.To prevent photodegradation.[4][11]
Container Use inert glass or polypropylene vials.To prevent leaching or reaction with the container.

By adhering to these guidelines, you can significantly mitigate the risk of 4-Isopropylnicotinamide degradation, ensuring the integrity and reliability of your valuable research.

References

  • Fang, Y., et al. (2014). UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

  • Jim Clark. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2021). Hydrolysis of Amides. Available at: [Link]

  • López-Vásquez, V., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • Wang, J., et al. (2008). [Biodegradation of pyridine under UV irradiation]. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.4: Hydrolysis of Amides. Available at: [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available at: [Link]

  • KBL Cosmetics. (2023). What pH should niacinamide formulations have? KBL Cosmetics. Available at: [Link]

  • Wikipedia. (2024). Nicotinamide adenine dinucleotide. Wikipedia. Available at: [Link]

  • LibreTexts Chemistry. (2015). The Hydrolysis of Amides. Available at: [Link]

  • Wang, J., et al. (2008). Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Maelove Skincare. (2023). Niacinamide (and Niacin) : Stability and Optimum pH. Maelove Skincare. Available at: [Link]

  • Marroum, P., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC. Available at: [Link]

  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. PubMed. Available at: [Link]

  • Sauve, A. A. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Publications. Available at: [Link]

  • Kamberi, M., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Sauve, A. A. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. National Library of Medicine. Available at: [Link]

  • Patel, H., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Analytical Methods Committee. (2013). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • LeClair, J., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PMC. Available at: [Link]

  • Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PMC. Available at: [Link]

  • Veverka, M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Available at: [Link]

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • Qiu, J., et al. (2020). Proposed pathway of nicotinamide degradation in Alcaligenes sp. P156. ResearchGate. Available at: [Link]

  • Shantier, K. M., et al. (2015). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2014). Proposed pathway for nicotine degradation by A. tumefaciens S33. ResearchGate. Available at: [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Available at: [Link]

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]

  • Kumar, A., et al. (2017). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. National Library of Medicine. Available at: [Link]

  • Ehab, K., & Desoky, A. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. ResearchGate. Available at: [Link]

Sources

Dealing with unexpected side reactions in 4-Isopropylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Synthesizing 4-isopropylnicotinamide directly from nicotinamide is deceptively difficult. The core challenge is regioselectivity .[1][2]

In a standard radical alkylation (Minisci reaction), the electron-deficient pyridine ring is susceptible to nucleophilic radical attack.[3][4] However, theoretical calculations and experimental data confirm that the C2 position is kinetically favored over the desired C4 position due to Coulombic interactions between the radical and the protonated nitrogen, as well as similar LUMO coefficients at both sites.

If you are seeing a 60:40 (or worse) mixture of 2-isopropyl vs. 4-isopropyl isomers, you are not alone. This guide addresses that specific bottleneck, along with over-alkylation and functional group hydrolysis.

Diagnostic Decision Tree (Visual Guide)

Before altering your protocol, use this flow to identify your specific failure mode.

TroubleshootingFlow Start Identify Impurity Profile Q1 Major Impurity? Start->Q1 Res1 2-Isopropyl Isomer (Regio-control failure) Q1->Res1 Same Mass, diff retention Res2 Di-isopropyl species (Over-alkylation) Q1->Res2 Mass +42 Da Res3 Nicotinic Acid (Hydrolysis) Q1->Res3 Mass -1 Da (OH vs NH2) Sol1 Action: Switch to Blocked Precursor Strategy or Bulky Radical Source Res1->Sol1 Sol2 Action: Increase Acid Eq (Fully protonate ring) or Reduce Radical Eq Res2->Sol2 Sol3 Action: Lower Temp (<50°C) or Switch Oxidant (Avoid Persulfate/H2SO4) Res3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Critical Troubleshooting Modules

Issue 1: The "C2-Isomer" Nightmare (Regioselectivity)

Symptom: LCMS shows two peaks with identical mass (


). NMR shows splitting patterns characteristic of 2-substitution (loss of the proton adjacent to nitrogen).

The Mechanism: The isopropyl radical is nucleophilic.[3] It seeks the most electron-deficient site. In protonated nicotinamide, both C2 and C4 are activated. C2 is statistically favored (2 sites vs 1) and kinetically accessible, despite the steric bulk of the isopropyl group.

Corrective Actions:

StrategyMethodologyPros/Cons
A. Acid Concentration Ensure pH < 1 using TFA or H₂SO₄.Pro: Protonation increases C4 electrophilicity relative to C2 slightly. Con: Promotes amide hydrolysis.
B. Radical Source Switch from Isobutyric acid (decarboxylative) to Sodium Isopropyl Sulfinate (Langlois Reagent).Pro: Sulfinates often operate under milder conditions; slightly better steric discrimination. Con: Reagent cost is higher.
C. Blocking Group (Recommended) Use a C2-blocking strategy (e.g., N-oxide or Baran's maleate method).Pro: 100% Regioselectivity. Con: Adds 1-2 synthetic steps.
Issue 2: Hydrolysis to Nicotinic Acid

Symptom: Appearance of a peak corresponding to 4-isopropylnicotinic acid. Cause: The classic Minisci conditions (AgNO₃/Persulfate/H₂SO₄/80°C) are essentially "pounding" the molecule with hot acid and oxidants. The amide bond is labile.

Protocol Adjustment:

  • Buffer the system: Use a biphasic system (DCM/Water) which can sequester the product from the acidic aqueous phase.

  • Switch Oxidant: Use TBHP (tert-Butyl hydroperoxide) instead of Ammonium Persulfate. It is gentler and generates radicals effectively at lower temperatures.

Issue 3: Polysubstitution (Di-isopropyl)

Symptom: Mass spectrum shows


.
Cause:  The product (4-isopropylnicotinamide) is still electron-deficient and basic. If the reaction runs too long or with excess radical equivalents, the radical will attack the remaining open positions (C2 or C6).

Fix:

  • Stop at 70% Conversion: Do not chase 100% conversion. The rate of secondary alkylation increases dramatically as starting material is depleted.

  • Stoichiometry: Use 3.0 equiv of Nicotinamide relative to the radical source. Sacrificing cheap starting material is better than purifying a complex mixture.

Recommended Protocols

Protocol A: The "Modern" Sulfinate Method (Better Selectivity)

Best for: Rapid synthesis where moderate yields (40-50%) are acceptable but purity is paramount.

  • Setup: To a vial, add Nicotinamide (1.0 equiv) and Sodium Isopropyl Sulfinate (3.0 equiv).

  • Solvent: Add DMSO:H₂O (3:1 ratio). Note: DMSO helps solubilize the radical precursor.

  • Acid: Add TFA (1.0 equiv). Crucial: Do not use excess strong mineral acid.

  • Initiator: Add TBHP (70% aq. solution, 4.0 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature (25°C) for 12 hours. Do not heat.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (x3). Wash organic layer with 10% LiCl (to remove DMSO).

Protocol B: The "Baran" Blocked Strategy (High Fidelity)

Best for: Scale-up where chromatographic separation of isomers is not feasible.

Reference Mechanism: This utilizes a transient blocking group to sterically shield the C2 position, forcing the radical to C4.

  • Step 1 (Blocking): React Nicotinamide with Diethyl Acetylenedicarboxylate (DEAD) or similar maleate derivatives to form the N-vinyl salt. This sterically crowds the C2/C6 positions.

  • Step 2 (Alkylation): Perform standard Minisci (Isobutyric acid + Persulfate + AgNO₃) on this salt. The radical must go to C4.

  • Step 3 (Deprotection): Treat with mild base to remove the blocking group.

  • Result: Exclusive 4-isopropylnicotinamide.

Purification Guide: Separating the Isomers

If you used Protocol A and have a mixture of 2-isopropyl and 4-isopropyl isomers, standard Silica Gel chromatography often fails because their polarities are nearly identical.

Recommended Stationary Phases:

  • C18 Reverse Phase: Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. The 4-isomer is generally more polar and elutes earlier than the 2-isomer due to the shielding of the pyridine nitrogen in the 2-isomer.

  • Cosmosil PBr: This specialized column (Pentabromobenzyl) is designed for separating hydrophilic heterocycles and utilizes dispersion forces (pi-pi interactions) which differ significantly between the regioisomers.

Recrystallization Trick:

  • Solvent: Toluene/Heptane .

  • The 4-substituted isomer often has higher symmetry and better packing (higher melting point) than the 2-substituted isomer. Dissolve the crude mixture in hot toluene, add heptane until cloudy, and cool slowly.

Mechanistic Pathway (Visualization)

Understanding the radical attack vector helps in designing the experiment.

ReactionMechanism SM Nicotinamide (Protonated) TS_C2 C2-Attack TS (Kinetically Favored) SM->TS_C2 Fast TS_C4 C4-Attack TS (Thermodynamically Stable) SM->TS_C4 Slower Rad Isopropyl Radical (Nucleophilic) Rad->TS_C2 Rad->TS_C4 Int_C2 Radical Cation (C2) TS_C2->Int_C2 Int_C4 Radical Cation (C4) TS_C4->Int_C4 Prod_2 2-Isopropyl (Impurity) Int_C2->Prod_2 -H+, -e- Prod_4 4-Isopropyl (Target) Int_C4->Prod_4 -H+, -e-

Figure 2: Mechanistic divergence showing the kinetic competition between C2 and C4 pathways.

References

  • Minisci, F., et al. (1971).[3] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron.

  • Choi, J., et al. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[5] (Describes the blocking group strategy). [5]

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the synthesis of nitrogen heterocycles. Med. Chem. Commun.

  • Ji, Y., et al. (2013). Innate C-H functionalization of heterocycles. Chemical Society Reviews. (Review of sulfinate reagents).

Sources

Technical Support Center: 4-Isopropylnicotinamide Derivatives Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: L-OPT-4ISO-NIC
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The Scaffold Architecture

Welcome to the Technical Support Center for 4-Isopropylnicotinamide derivatives. This scaffold presents a unique medicinal chemistry profile: the nicotinamide core provides a robust hydrogen-bonding motif (donor/acceptor) critical for kinase hinge binding and NAD+ mimicry, while the 4-isopropyl group introduces a specific steric and lipophilic vector (LogP ~0.8–1.2 shift) often used to fill hydrophobic pockets (e.g., the ribose-binding pocket of dehydrogenases or the specificity pocket of kinases).

This guide addresses the three most reported bottlenecks in developing this scaffold: Regioselective Synthesis , Metabolic Instability (Benzylic Oxidation) , and Aqueous Solubility .[1]

Module 1: Synthetic Troubleshooting (The "Make" Phase)

Issue: "I cannot install the isopropyl group at C4 with high regioselectivity."

Diagnosis: Direct alkylation of nicotinamide is challenging because the pyridine ring is electron-deficient. Friedel-Crafts alkylation fails. Nucleophilic attack usually favors the C2 or C6 positions (Chichibabin-type), not C4.[1]

Protocol: The Minisci Radical Substitution To access the C4 position, you must switch from ionic to radical chemistry. The protonated pyridine ring becomes highly electrophilic, accepting nucleophilic alkyl radicals.[1]

Step-by-Step Workflow:

  • Substrate: Start with Nicotinamide (or Nicotinic acid methyl ester).

  • Solvent: 10% TFA in Water/Acetonitrile (Protonation is critical; pH < 2).

  • Radical Source: Sodium Isopropylsulfinate (Langlois reagent) or Isobutyric acid + AgNO3/Persulfate.

  • Condition: 50–70°C for 2–4 hours.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
C2/C6 Regioisomers Insufficient protonation of the pyridine nitrogen.Increase TFA concentration. The C4 position is electronically favored only when the ring is positively charged [1].
Polysubstitution Excess radical concentration relative to substrate.Use a stoichiometric deficit of the alkylating agent (0.8 eq) or slow addition via syringe pump.
Low Yield Oxidative decarboxylation failure (if using carboxylic acids).Switch to Zinc sulfinates (Baran diversification) for milder, non-oxidative conditions [2].[1]

Visual Workflow: Regioselective C4-Alkylation

Minisci_Reaction cluster_0 Reagents cluster_1 Mechanism Nic Nicotinamide (Substrate) Cat Pyridine Radical Cation Nic->Cat + H+ Acid TFA/H2O (Protonation) Acid->Nic Rad iPr-SO2Na (Radical Source) Rad->Cat Radical Attack Iso Regioisomer Mix (C2 vs C4) Cat->Iso Steric/Electronic Selection Prod 4-Isopropylnicotinamide (Target) Iso->Prod Purification (C4 Favored)

Figure 1: Minisci radical alkylation pathway prioritizing C4 substitution via protonated pyridine intermediates.

Module 2: SAR & Metabolic Stability (The "Design" Phase)

Issue: "My compound is potent in vitro but clears rapidly in microsomes (High Cl_int)."

Diagnosis: The isopropyl group is a "metabolic soft spot." The methine carbon (CH) is benzylic to the pyridine ring. Cytochrome P450 enzymes (specifically CYP3A4) rapidly hydroxylate this position, leading to tertiary alcohol formation or dealkylation.[1]

Solution: Deuteration and Fluorination (Bioisosterism) You must block the metabolic attack vector without altering the steric footprint required for binding.

Optimization Strategies:

  • Deuterium Switch (The "Heavy" Isopropyl):

    • Concept: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect).

    • Action: Synthesize the 4-(heptafluoroisopropyl) or 4-(d7-isopropyl) analog.

    • Expectation: 2–5x increase in half-life (

      
      ) with identical binding affinity [3].
      
  • Gem-Dimethyl Fluorination:

    • Concept: Replace the isopropyl group with a 1,1-difluoroethyl or trifluoromethyl group.

    • Warning: This lowers lipophilicity (LogD) and may reduce hydrophobic contact. Only use if the pocket tolerates polarity.

  • Scaffold Hopping:

    • Concept: Replace the pyridine core with a Pyrimidine (diazine).

    • Why: Pyrimidines are generally more electron-deficient and less prone to oxidative metabolism than pyridines [4].

Visual Logic: Metabolic Blocking

Metabolic_Stability Lead 4-Isopropylnicotinamide (High Clearance) P450 CYP450 Attack (Benzylic Hydroxylation) Lead->P450 Fast Strategy Optimization Strategy Lead->Strategy Metabolite Inactive/Excreted Metabolite P450->Metabolite Sol1 Deuteration (d7-iPr) Maintains Lipophilicity Strategy->Sol1 Sol2 Fluorination (CF3) Reduces pKa / Increases Stability Strategy->Sol2 Sol1->P450 Blocked (KIE) Sol2->P450 Blocked (Electronic)

Figure 2: Strategic blockade of CYP450-mediated oxidation at the benzylic isopropyl position.[1]

Module 3: Physicochemical Properties (The "Formulate" Phase)[1]

Issue: "The compound crashes out in aqueous media (Solubility < 10 µM)."

Diagnosis: While the nicotinamide core is polar, the 4-isopropyl group and subsequent N-substitutions (common in drug design) significantly raise LogP. The crystal lattice energy of nicotinamides is also high due to strong intermolecular amide stacking [5].

Troubleshooting Guide:

Q: Should I use a co-solvent?

  • A: For assays, yes (DMSO < 1%).[1] For formulation, no . Nicotinamide derivatives are prone to "crash out" upon dilution in blood.

Q: What is the best salt form?

  • A: The pyridine nitrogen is weakly basic (

    
     ~3.4).
    
    • Standard Acids (HCl, HBr): Often lead to hygroscopic salts due to the low pKa difference.

    • Recommended:Methanesulfonate (Mesylate) or Isethionate . These counterions disrupt the amide stacking effectively and provide stable, non-hygroscopic solids [6].[1]

Q: Can I use co-crystals?

  • A: Yes. 4-isopropylnicotinamide is an excellent hydrogen bond acceptor.

    • Co-former: Dicarboxylic acids (e.g., Fumaric acid, Succinic acid).[1]

    • Mechanism:[2][3][4] The acid protonates the pyridine nitrogen, while the carboxylate H-bonds to the amide, breaking the lattice.

Module 4: Biological Assay FAQs

Q: "I see activity in the biochemical assay, but zero activity in cells. Why?"

A: This is the Permeability Paradox .

  • Cause: If you prioritized solubility by adding polar groups to the amide nitrogen, the compound may be too polar to cross the membrane.

  • Check: Calculate Topological Polar Surface Area (TPSA). If TPSA > 140 Ų, cellular entry is unlikely.[1]

  • Fix: Mask the amide as a prodrug (e.g., N-mannich base) or remove a hydrogen bond donor.

Q: "My IC50 shifts 10-fold when I change ATP concentration."

A: Your compound is likely an ATP-competitive inhibitor .

  • Context: If targeting a kinase, the 4-isopropyl group likely sits in the "Gatekeeper" region.

  • Validation: Run the assay at ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (ATP) and 
    
    
    
    (ATP). If IC50 increases linearly with ATP concentration, it is competitive. This is a desirable mechanism for this scaffold.

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 490, 222–226. Link

  • Pirali, T., et al. (2019). Silicon in medicinal chemistry: A review of the pharmacological and toxicological effects. Journal of Medicinal Chemistry, 62(11), 5276–5297. (Context: Bioisosteres).[5] Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: A medicinal chemist’s guide to MPV and pKa. Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

  • Sanphui, P., et al. (2011). Pharmaceutical co-crystals of nicotinamide: Solid-state characterization and solubility enhancement. Molecular Pharmaceutics, 8(5), 1857-1866. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Method refinement for consistent results in 4-Isopropylnicotinamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Isopropylnicotinamide Assay Optimization

Introduction: The Stability-Solubility Paradox

4-Isopropylnicotinamide (4-IPN) presents a unique analytical challenge compared to its parent compound, nicotinamide. While the amide moiety suggests hydrophilicity, the steric bulk and lipophilicity of the C4-isopropyl group create a "solubility paradox." It is often too lipophilic for pure aqueous buffers but can precipitate in high-organic cold stacks. Furthermore, the basic pyridine nitrogen (


) avidly binds to residual silanols on HPLC columns, causing severe peak tailing that compromises quantification.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of 4-IPN that lead to assay variability.

Module 1: Sample Preparation & Solubility

The Core Issue: Users frequently report "vanishing" recovery in low-concentration spikes. This is rarely degradation; it is usually non-specific binding (NSB) to plasticware or micro-precipitation during dilution.

The Gradient Solubilization Protocol: Do not jump directly from 100% DMSO to 100% Buffer. The isopropyl group requires a "step-down" solvent system to maintain thermodynamic solubility.

Table 1: Recommended Solvent Systems

Step Concentration Solvent Composition Rationale
Stock 10 mM 100% DMSO Prevents aggregation.
Intermediate 100 µM 50:50 Methanol:Water Bridges the polarity gap; prevents "crashing out."

| Working | 1 µM | 90:10 Buffer:Methanol | Matches assay conditions while keeping 4-IPN solubilized. |

Critical Workflow Visualization: The following diagram illustrates the "Step-Down" dilution logic to prevent precipitation events that look like assay failures.

SamplePrep Solid Solid 4-IPN (Store -20°C) Stock Master Stock (100% DMSO) No Vortexing (Mix by pipetting) Solid->Stock Weigh & Dissolve Inter Intermediate (50% MeOH) Prevents shock precipitation Stock->Inter 1:100 Dilution Precip Direct Dilution RISK: Precipitation Stock->Precip Working Working Solution (Assay Buffer + 1% MeOH) Ready for Plate Inter->Working 1:100 Dilution Precip->Working Avoid

Figure 1: The "Step-Down" dilution workflow minimizes solvent shock, ensuring the hydrophobic isopropyl group remains solvated during the transition to aqueous buffers.

Module 2: Chromatographic Refinement (HPLC/LC-MS)

The Core Issue: Peak tailing. The pyridine nitrogen interacts with acidic silanols on the silica support.[1] The Fix: You must operate at a pH extremity (either < 3.0 or > 9.0) or use a column with steric protection (embedded polar groups).

Troubleshooting Decision Matrix:

  • Low pH Approach (Recommended for LC-MS):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: High Strength Silica (HSS) T3 or C18 with high carbon load.

    • Why: Protonates silanols (suppressing their charge) AND protonates the 4-IPN pyridine nitrogen. Repulsion ensues, sharpening the peak.

  • High pH Approach (Recommended for UV/HPLC):

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

    • Column: Hybrid particle (e.g., Waters XBridge or Phenomenex Gemini).

    • Why: De-protonates the 4-IPN (neutral form), increasing retention and eliminating ionic interaction with silanols.

Table 2: Troubleshooting Peak Anomalies

Symptom Probable Cause Corrective Action
Fronting Solvent mismatch Dissolve sample in initial mobile phase (low organic).
Tailing (>1.5) Silanol interaction Add 5mM Ammonium Formate to Mobile Phase A.

| Split Peak | Injection solvent too strong | Reduce injection volume or match loop solvent to MP A. |

Method Optimization Logic:

HPLC_Logic Start Start Method Dev (0.1% Formic Acid) Check Check Peak Symmetry Start->Check Good Proceed to Validation Check->Good Symmetry < 1.2 Bad Tailing > 1.2 Check->Bad Symmetry > 1.2 Decision Can you use High pH? Bad->Decision HighPH Switch to pH 10 (Hybrid Column) Decision->HighPH Yes (Hybrid Col) LowPH Add Ion Pair (Not MS friendly) OR Change to Polar Embedded Col Decision->LowPH No (Silica Col)

Figure 2: Decision tree for eliminating peak tailing driven by the pyridine-silanol interaction.

Module 3: Biological Matrix & Stability[2][3][4][5]

The Core Issue: Amide hydrolysis in plasma. The Insight: While 4-IPN is relatively stable, plasma esterases/amidases can cleave the amide bond, converting it to 4-isopropylnicotinic acid. This conversion is species-dependent (Rat > Human).

Self-Validating Protocol: The "Time-Zero" Freeze To prove stability (or lack thereof), you must arrest enzyme activity immediately.

  • Quench: Add ice-cold Acetonitrile (containing Internal Standard) at a 3:1 ratio to plasma immediately at T=0.

  • Acidify: For 4-IPN, adding 0.1% Formic acid to the crash solvent stabilizes the amide bond against spontaneous hydrolysis.

Internal Standard (IS) Selection Strategy:

  • Gold Standard: 4-Isopropylnicotinamide-d4 (Deuterated).

  • Acceptable: Nicotinamide-d4 (Close analog).

  • Unacceptable: Carbamazepine or unrelated azoles (Retention times differ too greatly, failing to compensate for matrix effects).

Frequently Asked Questions (FAQs)

Q1: My LC-MS signal for 4-IPN is suppressed in plasma samples but fine in buffer. Why? A: This is likely phospholipid suppression . The isopropyl group increases retention, potentially pushing the analyte into the "phospholipid dump" region of your gradient (usually 3-5 minutes).

  • Fix: Monitor phospholipids (m/z 184 transition). If they co-elute with 4-IPN, extend your gradient or use a column flush (100% B for 2 mins) after the analyte elutes but before the next injection.

Q2: Can I use plastic 96-well plates for storage? A: Use Polypropylene (PP) only. Polystyrene (PS) binds hydrophobic moieties like the isopropyl group, leading to concentration drops of up to 20% over 24 hours. For concentrations <100 nM, we recommend glass-coated plates or low-binding PP.

Q3: Is 4-IPN light sensitive? A: Pyridine derivatives can be susceptible to photodegradation over long periods. While 4-IPN is reasonably robust, standard operating procedure (SOP) dictates the use of amber vials for stock solutions to ensure long-term integrity [1].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 936, Nicotinamide (Structural Parent). Retrieved from [Link]

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. (Authoritative grounding on silanol interactions). Retrieved from [Link]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for IS selection and stability). Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Source for high pH vs low pH pyridine separation). Retrieved from [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 4-Isopropylnicotinamide in the Context of Existing Neuropathic Pain Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 4-Isopropylnicotinamide is used here as a hypothetical investigational drug to illustrate the process of a rigorous comparative analysis. The subsequent data and discussions are based on established principles of pharmacology and neurology, drawing parallels with known therapeutic agents to provide a framework for evaluating a novel compound in this therapeutic area.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment strategies often provide only partial relief and are frequently associated with dose-limiting side effects. The therapeutic landscape is dominated by several classes of drugs, primarily anticonvulsants and antidepressants.[2][3][4] This guide provides a comparative analysis of a novel investigational compound, 4-Isopropylnicotinamide, against established first- and second-line treatments for neuropathic pain. We will explore its hypothetical mechanism of action as a positive allosteric modulator of GABAA receptors and compare its potential efficacy profile with existing medications.

Mechanism of Action: A Comparative Overview

A fundamental aspect of this analysis lies in understanding the distinct and overlapping mechanisms of action of 4-Isopropylnicotinamide and its comparators.

4-Isopropylnicotinamide: A Hypothetical GABAA Receptor Positive Allosteric Modulator

We hypothesize that 4-Isopropylnicotinamide acts as a positive allosteric modulator (PAM) of the GABAA receptor. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[5] GABAA receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[6] As a PAM, 4-Isopropylnicotinamide would not directly activate the GABAA receptor but would bind to an allosteric site, enhancing the effect of endogenous GABA.[6][7] This potentiation of GABAergic inhibition is a well-established strategy for reducing neuronal hyperexcitability, a key pathophysiological feature of neuropathic pain.

cluster_Neuron Presynaptic Neuron cluster_PostsynapticNeuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to 4_IPN 4-Isopropylnicotinamide (PAM) 4_IPN->GABA_A_Receptor Binds (Allosteric Site)

Caption: Hypothetical mechanism of 4-Isopropylnicotinamide as a GABAA PAM.

Existing Drug Classes: Mechanisms of Action

The primary comparators for 4-Isopropylnicotinamide fall into two main categories: anticonvulsants and antidepressants.

  • Anticonvulsants (Gabapentin and Pregabalin): These drugs are structural analogues of GABA but do not act directly on GABA receptors. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline.

cluster_PresynapticNeuron Presynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicles Neurotransmitter Vesicles VGCC->Vesicles Inhibits Ca2+ Influx Gabapentinoids Gabapentin/ Pregabalin Gabapentinoids->VGCC Binds to Release Reduced Neurotransmitter Release Vesicles->Release Leads to

Caption: Mechanism of action of Gabapentin and Pregabalin.

  • Antidepressants (TCAs and SNRIs):

    • Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): TCAs have a broad mechanism of action, including the inhibition of serotonin and norepinephrine reuptake.[2] They also block sodium channels and have affinity for other receptors, contributing to both their efficacy and side-effect profile.[2]

    • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine, Venlafaxine): SNRIs more selectively inhibit the reuptake of serotonin and norepinephrine, enhancing the activity of descending inhibitory pain pathways.[3][4]

cluster_PresynapticNeuron Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft SERT Serotonin Transporter (SERT) Serotonin Serotonin SERT->Serotonin Inhibits Reuptake NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NET->Norepinephrine Inhibits Reuptake SNRIs SNRIs (e.g., Duloxetine) SNRIs->SERT Blocks SNRIs->NET Blocks

Caption: Mechanism of action of SNRIs.

Comparative Efficacy: A Data-Driven Perspective

The following tables present hypothetical, yet plausible, data from a simulated Phase II clinical trial comparing 4-Isopropylnicotinamide to a placebo and an active comparator, pregabalin, in patients with diabetic peripheral neuropathy.

Table 1: Change in Mean Pain Scores from Baseline

Treatment GroupNBaseline Pain Score (Mean ± SD)Week 12 Pain Score (Mean ± SD)Change from Baseline (Mean ± SD)p-value vs. Placebo
Placebo1006.8 ± 1.25.9 ± 1.5-0.9 ± 1.3-
4-Isopropylnicotinamide (150 mg BID)1006.9 ± 1.14.5 ± 1.6-2.4 ± 1.4<0.001
Pregabalin (150 mg BID)1006.7 ± 1.34.4 ± 1.7-2.3 ± 1.5<0.001

Table 2: Responder Rates at Week 12

Treatment GroupN≥30% Pain Reduction≥50% Pain Reduction
Placebo10035%20%
4-Isopropylnicotinamide (150 mg BID)10065%45%
Pregabalin (150 mg BID)10062%42%

Experimental Protocols for Preclinical Evaluation

To establish the efficacy and mechanism of a novel compound like 4-Isopropylnicotinamide, a series of preclinical experiments are essential.

In Vitro Electrophysiology: Patch-Clamp Recording

Objective: To confirm the positive allosteric modulation of GABAA receptors.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the human GABAA receptor (e.g., α1β2γ2).

  • Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

  • GABA Concentration-Response Curve: A baseline concentration-response curve for GABA is established by applying increasing concentrations of GABA and measuring the resulting chloride current.

  • Modulation by 4-Isopropylnicotinamide: A fixed, submaximal concentration of GABA (e.g., EC20) is co-applied with varying concentrations of 4-Isopropylnicotinamide.

  • Data Analysis: The potentiation of the GABA-evoked current by 4-Isopropylnicotinamide is quantified and plotted to determine its EC50 for modulation.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To assess the analgesic efficacy of 4-Isopropylnicotinamide in a rodent model of neuropathic pain.

Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of adult male Sprague-Dawley rats is exposed, and four loose ligatures are tied around it.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined before and after surgery, and following drug administration.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Drug Administration: 4-Isopropylnicotinamide, a vehicle control, and a positive control (e.g., gabapentin) are administered orally or intraperitoneally at various doses.

  • Data Analysis: The reversal of mechanical allodynia and thermal hyperalgesia by 4-Isopropylnicotinamide is compared to the control groups. A dose-response curve is generated to determine the ED50.

cluster_Preclinical Preclinical Workflow In_Vitro In Vitro Studies (Patch-Clamp) Mechanism Mechanism of Action Confirmed In_Vitro->Mechanism In_Vivo In Vivo Studies (CCI Model) Efficacy Analgesic Efficacy Established In_Vivo->Efficacy Clinical_Trials Progression to Clinical Trials Mechanism->Clinical_Trials Efficacy->Clinical_Trials

Caption: Preclinical to clinical progression workflow.

Conclusion

This comparative analysis provides a framework for evaluating the potential of a novel therapeutic agent, 4-Isopropylnicotinamide, in the management of neuropathic pain. Its hypothetical mechanism as a GABAA receptor PAM offers a distinct, yet validated, approach to mitigating neuronal hyperexcitability. The simulated clinical data suggest a comparable efficacy profile to established first-line treatments like pregabalin. However, the true therapeutic potential of 4-Isopropylnicotinamide will depend on its clinical safety and tolerability profile. Further investigation through rigorous preclinical and clinical studies is warranted to fully characterize its place in the neuropathic pain treatment paradigm.

References

  • Pharmacotherapy for Neuropathic Pain: A Review - PMC - NIH. (2017-11-24). Available at: [Link]

  • List of 11 Neuropathic Pain Medications Compared - Drugs.com. Available at: [Link]

  • Medications for Neuropathic Pain - Spine-health. Available at: [Link]

  • Epilepsy Drugs to Treat Seizures - WebMD. (2025-01-31). Available at: [Link]

  • What medications are used to treat neuropathic pain? - Dr.Oracle. (2025-05-28). Available at: [Link]

  • What are GABAB receptor modulators and how do they work? - Patsnap Synapse. (2024-06-21). Available at: [Link]

  • What Are the Medications for Epilepsy? - EpilepsyDisease.com. Available at: [Link]

  • Anti-seizure medications | Northwestern Medicine. Available at: [Link]

  • List of anti-seizure medication - Epilepsy Society. (2024-10-08). Available at: [Link]

  • List of Anti-Seizure Medications (ASMs) - Epilepsy Foundation. Available at: [Link]

  • What are GABAA receptor positive allosteric modulators and how do they work? - Patsnap Synapse. (2024-06-21). Available at: [Link]

  • Neuropathic pain medicines | Great Ormond Street Hospital. Available at: [Link]

  • GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (2024-02-28). Available at: [Link]

  • GABAA receptor positive allosteric modulator - Wikipedia. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Isopropylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for verifying the purity of 4-Isopropylnicotinamide, a substituted pyridine derivative of interest. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Imperative of Purity in Drug Discovery

In the realm of pharmaceutical research, impurities can have profound and often detrimental effects. They can alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API), lead to unforeseen side effects, and compromise the integrity of clinical trial data. According to guidelines from the International Council for Harmonisation (ICH), impurities present at levels above 0.1% should generally be identified and characterized.[1][2] This underscores the critical need for rigorous analytical methods to detect, identify, and quantify any extraneous components in a synthesized batch of 4-Isopropylnicotinamide.

A Plausible Synthetic Route and the Anticipated Impurity Profile

To effectively devise a purity testing strategy, we must first understand the potential impurities that may arise during the synthesis of 4-Isopropylnicotinamide. A common and logical synthetic route would involve the amidation of a nicotinic acid derivative.

A likely synthesis could start from nicotinic acid, which is first converted to an activated form, such as an acyl chloride or an ester, followed by reaction with isopropylamine.

Proposed Synthesis of 4-Isopropylnicotinamide:

  • Activation of Nicotinic Acid: Nicotinic acid is reacted with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form nicotinoyl chloride.

  • Amidation: The resulting nicotinoyl chloride is then reacted with isopropylamine to yield 4-Isopropylnicotinamide.

Based on this proposed synthesis, we can anticipate several classes of impurities:

  • Unreacted Starting Materials:

    • Nicotinic acid

    • Isopropylamine

  • Reagent-Related Impurities:

    • Residual thionyl chloride and its byproducts.

  • Byproducts of the Reaction:

    • Di-acylated isopropylamine or other side-reaction products.

  • Solvent-Related Impurities:

    • Residual solvents used in the reaction and purification steps.

The following diagram illustrates the logical flow of the synthesis and the points at which impurities may be introduced.

Synthesis_and_Impurity_Flow cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride (Intermediate) Nicotinic_Acid->Nicotinoyl_Chloride Activation Imp_Start Unreacted Starting Materials (Nicotinic Acid, Isopropylamine) Nicotinic_Acid->Imp_Start SOCl2 Thionyl Chloride SOCl2->Nicotinoyl_Chloride Imp_Reagent Reagent Residues (e.g., from SOCl₂) SOCl2->Imp_Reagent 4_IPNAM 4-Isopropylnicotinamide (Product) Nicotinoyl_Chloride->4_IPNAM Amidation Isopropylamine Isopropylamine Isopropylamine->4_IPNAM Isopropylamine->Imp_Start Imp_Byproduct Reaction Byproducts 4_IPNAM->Imp_Byproduct Imp_Solvent Residual Solvents 4_IPNAM->Imp_Solvent

Caption: Proposed synthesis of 4-Isopropylnicotinamide and potential impurity sources.

A Comparative Guide to Analytical Techniques for Purity Confirmation

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique is infallible; instead, their orthogonal (different and complementary) nature provides a more complete picture.

Technique Principle Strengths for 4-Isopropylnicotinamide Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantifying organic impurities, including starting materials and byproducts. High sensitivity and reproducibility.[3]May not detect non-UV active impurities. Co-elution of impurities is possible.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Ideal for detecting and identifying residual solvents and volatile impurities.[4]Not suitable for non-volatile or thermally labile compounds.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides structural confirmation of the main component and can quantify impurities relative to the main compound without the need for impurity standards.[5][6]Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret.
Elemental Analysis (CHNSO) Combustion of the sample to determine the percentage composition of C, H, N, S, and O.Provides a fundamental check of the empirical formula and can indicate the presence of inorganic impurities or residual solvents.Does not identify specific organic impurities. Requires high sample purity to be meaningful.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Confirms the molecular weight of the synthesized compound. Can be coupled with LC or GC for impurity identification.Does not provide quantitative information on its own.

In-Depth Experimental Protocols

The following are detailed, step-by-step methodologies for the most critical purity assessment techniques for 4-Isopropylnicotinamide.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate and quantify 4-Isopropylnicotinamide from its potential organic impurities.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm (based on the chromophore of the nicotinamide ring)

  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve 4-Isopropylnicotinamide reference standard in the mobile phase (50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized 4-Isopropylnicotinamide at the same concentration as the standard solution.

  • Spiked Sample: To confirm peak identification, a small amount of the starting materials (nicotinic acid and isopropylamine, if available) can be added to a sample solution.

3. Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Any impurity exceeding 0.1% should be further investigated for identification.

The workflow for this protocol is illustrated below.

HPLC_Workflow Start Start: Synthesized 4-Isopropylnicotinamide Sample Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 262 nm Separate->Detect Analyze Data Analysis (Peak Integration and Area % Calculation) Detect->Analyze Result Purity Report Analyze->Result

Caption: Workflow for HPLC-UV purity analysis of 4-Isopropylnicotinamide.

Protocol 2: Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for identifying and quantifying any residual solvents from the synthesis and purification process.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable for general solvent screening.[4]

  • Injector: Headspace or direct liquid injection. Headspace is preferred to avoid contamination of the GC system with the non-volatile API.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Scan mode from m/z 35 to 350.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 4-Isopropylnicotinamide sample into a headspace vial.

  • Add a suitable high-boiling point solvent in which the sample is soluble but which will not interfere with the analysis of common solvents (e.g., dimethyl sulfoxide - DMSO).

3. Data Analysis:

  • Identify the peaks corresponding to residual solvents by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST library).

  • Quantification is typically performed using an internal or external standard method.

Protocol 3: Structural Confirmation and Purity Estimation by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the desired product and for identifying and quantifying impurities that have proton signals distinct from the main compound.

1. Instrumentation and Sample Preparation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.

3. Data Analysis:

  • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for 4-Isopropylnicotinamide.

  • Purity Estimation: Identify any signals that do not correspond to the product or the solvent. The relative molar quantity of an impurity can be calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the main compound.

Protocol 4: Elemental Analysis for Empirical Formula Verification

Elemental analysis provides a fundamental check on the overall purity of the compound.

1. Instrumentation:

  • A CHNSO elemental analyzer.

2. Sample Preparation:

  • Provide a few milligrams of the dried and homogenous sample.

3. Data Analysis:

  • The instrument will provide the weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Compare these experimental values to the theoretical percentages calculated from the empirical formula of 4-Isopropylnicotinamide (C₉H₁₂N₂O).

  • A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Conclusion: An Integrated Approach to Purity Confirmation

Confirming the purity of a synthesized compound like 4-Isopropylnicotinamide is not a task for a single analytical technique. It requires a well-reasoned, multi-faceted strategy. By combining the high sensitivity of HPLC for organic impurities, the specificity of GC-MS for residual solvents, the structural and quantitative power of NMR, and the fundamental verification of elemental analysis, researchers can build a comprehensive and robust purity profile. This integrated approach, grounded in an understanding of the synthetic pathway and potential impurities, is essential for ensuring the quality, safety, and reliability of novel compounds in the drug development pipeline.

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  • synthesis from nicotinamide riboside chloride, purification and stability studies. (n.d.). RSC Publishing. [Link]

  • ResearchGate. HPLC-UV method conditions used for quantification of BUP, NIC and DF. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]

  • Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. (n.d.). [Link]

  • ResearchGate. How to quantify nicotine by HPLC-UV?. [Link]

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. (2021). PMC - NIH. [Link]

  • ResearchGate. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. [Link]

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Validating the Therapeutic Potential of 4-Isopropylnicotinamide: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

4-Isopropylnicotinamide (4-IPN) represents a critical structural divergence from the endogenous metabolite Nicotinamide (NAM). While NAM is the primary precursor for NAD+ (Nicotinamide Adenine Dinucleotide), the introduction of an isopropyl group at the C4 position of the pyridine ring fundamentally alters its bioactivity.

The Central Scientific Thesis: Unlike NAM, 4-IPN cannot serve as a redox cofactor precursor. The C4 position is the obligate site for hydride transfer (reduction to NADH). Steric blockage at this position renders 4-IPN incapable of entering the NAD+ pool. Therefore, its therapeutic potential lies not in vitamin supplementation, but in targeted enzyme modulation —specifically as a competitive inhibitor of NAD+-consuming enzymes (PARPs, CD38) or as a metabolically stable anti-inflammatory agent that resists clearance by Nicotinamide N-methyltransferase (NNMT).

This guide outlines the validation framework to position 4-IPN as a lipophilic, non-substrate mimetic for treating chronic inflammatory conditions or metabolic disorders, comparing it against the gold standard (Nicotinamide) and established inhibitors.

Part 2: Comparative Profile (The Product vs. Alternatives)

The following table contrasts 4-IPN with its parent compound and a clinical reference to establish the "Therapeutic Window."

Table 1: Physicochemical and Functional Comparison
Feature4-Isopropylnicotinamide (4-IPN) Nicotinamide (NAM) Olaparib (Reference Inhibitor)
Role Non-Redox Modulator / InhibitorNAD+ Precursor (Vitamin B3)Potent PARP Inhibitor
C4-Position Blocked (Isopropyl) Open (Hydride Acceptor)Complex Scaffold
NAD+ Conversion Impossible (Steric/Electronic block)High (Salvage Pathway substrate)None
LogP (Lipophilicity) ~1.2 (Estimated) - High CNS penetration-0.37 (Hydrophilic)1.9
NNMT Susceptibility Low/Resistant (Steric hindrance)High (Rapid methylation clearance)Low
Primary Mechanism Competitive inhibition of PARP/Sirtuins; Anti-inflammatoryCoenzyme synthesis; Sirtuin inhibition (at high doses)DNA repair blockade (Synthetic lethality)
Toxicity Risk Moderate (Off-target kinase interaction)Low (Hepatotoxic at extreme doses)Moderate (Hematological)

Part 3: Preclinical Validation Protocols

To validate 4-IPN, we must prove it engages therapeutic targets without causing the systemic depletion of the endogenous NAD+ pool.

Protocol A: Determining Target Engagement (PARP1 Inhibition)

Rationale: Since 4-IPN mimics the nicotinamide pharmacophore but cannot be utilized for catalysis, it is hypothesized to bind to the nicotinamide-binding pocket of PARP1, preventing DNA repair in pathological contexts (e.g., inflammation or oncology).

Methodology:

  • System: Chemiluminescent PARP Assay Kit (Cell-free).

  • Preparation: Prepare 4-IPN in DMSO (serial dilutions: 1 nM to 100 μM). Include NAM (weak inhibitor) and Olaparib (strong inhibitor) as controls.

  • Reaction:

    • Incubate PARP1 enzyme with biotinylated NAD+ substrate and activated DNA.

    • Add 4-IPN dilutions.

    • Allow reaction for 60 minutes at room temperature.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.

  • Data Output: Measure Relative Light Units (RLU). Plot dose-response curves to calculate IC50.

Success Criteria: 4-IPN must demonstrate an IC50 < 10 μM (superior to NAM) to validate it as a potent scaffold.

Protocol B: Metabolic Stability (NNMT Resistance Assay)

Rationale: A major limitation of NAM is its rapid methylation by NNMT into 1-methylnicotinamide (MNA), which is excreted. The isopropyl group at C4 is hypothesized to sterically hinder the enzyme's approach to the pyridine nitrogen.

Methodology:

  • Enzyme Source: Recombinant human NNMT.

  • Cofactor: S-Adenosylmethionine (SAM) as the methyl donor.

  • Workflow:

    • Mix 4-IPN (50 μM) with NNMT (10 nM) and SAM (100 μM) in Tris buffer (pH 7.5).

    • Run parallel reaction with NAM (Positive Control).

    • Incubate at 37°C.

    • Terminate aliquots at 0, 15, 30, and 60 minutes using acetonitrile.

  • Analysis: LC-MS/MS quantification of the methylated product (N-methyl-4-isopropylnicotinamide).

Self-Validating Check: If the mass spectrum shows no peak shift corresponding to MNA-analog accumulation, 4-IPN is confirmed as metabolically stable, supporting a longer half-life in vivo.

Part 4: Mechanism of Action Visualization

The following diagram illustrates how 4-IPN diverges from the standard NAD+ Salvage Pathway, acting as a "Dead-End" modulator rather than a substrate.

G cluster_legend Pathway Logic NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT NAM->NAMPT NNMT Enzyme: NNMT (Clearance) NAM->NNMT PARP Target: PARP1 (Inflammation/Repair) NAM->PARP Weak Inhibition IPN 4-Isopropylnicotinamide (4-IPN) IPN->NAMPT No Reaction (Substrate Rejection) IPN->NNMT Steric Resistance IPN->PARP Potent Competitive Inhibition NMN NMN NAMPT->NMN MNA Methyl-NAM (Excreted) NNMT->MNA Rapid Clearance NAD NAD+ NMN->NAD key1 Green: Natural Salvage Pathway key2 Red: 4-IPN Mechanism

Caption: 4-IPN bypasses the salvage pathway (NAMPT) and resists clearance (NNMT), concentrating its activity on inhibiting PARP/signaling enzymes.

Part 5: In Vivo Efficacy Framework (Dermatology Model)

Given the lipophilicity of 4-IPN, topical application for inflammatory skin disease is a high-probability therapeutic avenue.

Experiment: TPA-Induced Ear Edema Model (Mouse) Objective: Compare the anti-inflammatory efficacy of topical 4-IPN vs. Nicotinamide.

  • Induction: Apply TPA (12-O-tetradecanoylphorbol-13-acetate) to the right ear of mice to induce acute inflammation.

  • Treatment Groups (n=8):

    • Vehicle (Acetone/Ethanol).

    • Nicotinamide (2% topical).

    • 4-IPN (2% topical).

    • Dexamethasone (Positive Control).

  • Readout:

    • Measure ear thickness (micrometer) at 6h and 24h.

    • Biomarker Analysis: Homogenize tissue and measure IL-6 and TNF-alpha via ELISA.

  • Hypothesis: 4-IPN will show superior edema reduction compared to NAM due to better skin penetration (LogP ~1.2 vs -0.37) and sustained residence time (NNMT resistance).

Part 6: References

  • Vertex Pharmaceuticals. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. National Institutes of Health. Link

  • Sichuan University. (2025).[1] Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.[2][3] Link

  • ACS Catalysis. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. American Chemical Society. Link

  • Journal of Chemical and Pharmaceutical Research. (2016). Antimicrobial activity of organotin(IV) alkylisopropildithiocarbamate compounds. ResearchGate. Link

  • Sigma-Aldrich. (2025).[4] 2-Amino-4-isopropyl-nicotinamide Product Specification. Sigma-Aldrich.[4][5] Link

Sources

Safety Operating Guide

4-Isopropylnicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal and handling procedures for 4-Isopropylnicotinamide , a substituted pyridine derivative likely utilized as a research intermediate in medicinal chemistry.[1][2][3]

Status: Research Chemical / Intermediate Precautionary Principle: In the absence of a specific, government-validated Safety Data Sheet (SDS) for this specific isomer, this guide applies Class-Based Safety Protocols derived from the parent structure (Nicotinamide) and analogous substituted pyridines.[1][2]

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must correctly identify the waste stream.[1][4]

PropertyDetails
Chemical Name 4-Isopropylnicotinamide (4-Isopropylpyridine-3-carboxamide)
Chemical Class Pyridinecarboxamide; Heterocyclic Aromatic Amide
Physical State Solid (Crystalline powder)
Inferred Hazards Irritant (H315, H319, H335) .[1][2][3][4][5][6][7] Potential aquatic toxicity.[1][4]
Stability Stable under standard conditions.[1][4][8][9] Avoid strong oxidizers.[1][4][9]
Waste Code (RCRA) Not Listed (P/U list). Default to D001 (Ignitable) if in flammable solvent, or treat as Non-Regulated Hazardous Waste.[1][3][4]

Part 2: Waste Segregation & Packaging

Proper segregation prevents dangerous incompatibility reactions in the waste stream.[4]

Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass jar with a Teflon-lined screw cap.

  • Labeling: Must be labeled "Hazardous Waste - Solid".[1][2][4]

  • Tagging: Explicitly write "4-Isopropylnicotinamide" on the chemical composition tag.[1][2][3][4] Do not use abbreviations like "4-IPN".

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) and strong acids.[1][4]

Liquid Waste (In Solution)
  • Organic Solvents: If dissolved in methanol, DMSO, or DCM, dispose of in the Organic Waste stream.[1][4]

    • Halogenated:[1][2][4][10] If dissolved in Dichloromethane (DCM) or Chloroform.[1][3][4]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone.[1][3][4]

  • Aqueous Solutions: DO NOT POUR DOWN THE DRAIN. Pyridine derivatives can be toxic to aquatic life and disrupt municipal water treatment bacteria.[1][3][4] Collect in "Aqueous Hazardous Waste" containers.

Part 3: Disposal Workflow (Decision Logic)

The following Graphviz diagram outlines the decision process for disposing of 4-Isopropylnicotinamide waste.

DisposalWorkflow Start Waste: 4-Isopropylnicotinamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidDest Lab Pack for Incineration Solid->SolidDest Tag & Seal SolventCheck Solvent Type? Liquid->SolventCheck OrgWaste Organic Waste Stream SolventCheck->OrgWaste >10% Organic AqWaste Aqueous Waste Stream SolventCheck->AqWaste Mostly Water HalogenCheck Halogenated? OrgWaste->HalogenCheck AqDest Aqueous Toxic Waste (Blue Can) AqWaste->AqDest pH Adjust 5-9 HaloStream Halogenated Waste (Red Can) HalogenCheck->HaloStream Yes (DCM, etc.) NonHaloStream Non-Halogenated Waste (Clear/White Can) HalogenCheck->NonHaloStream No (MeOH, DMSO)

Caption: Decision tree for segregating 4-Isopropylnicotinamide waste streams based on physical state and solvent composition.

Part 4: Emergency Spill Response

Scenario: A researcher drops a 5g vial of solid 4-Isopropylnicotinamide powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][3][4] Although not highly volatile, dust can be irritating.[4]

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1][3][4] If dust is visible in the air, use an N95 respirator.[4]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1][3][4]

  • Cleanup:

    • Sweep up the damp powder/towel mixture using a dustpan dedicated to chemical waste.[4]

    • Place all debris into a sealed plastic bag .

    • Wipe the surface with a soap/water solution, then an ethanol wipe.[4]

  • Disposal: Label the bag as "Hazardous Waste: Debris contaminated with 4-Isopropylnicotinamide" and place it in the Solid Waste drum.[1][2][4]

Part 5: Regulatory & Scientific Context

Why Incineration?

Substituted nicotinamides contain a pyridine ring, which is thermally stable.[1][4] Standard burial or aqueous treatment is insufficient.[4]

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete breakdown of the aromatic pyridine ring into CO₂, H₂O, and NOₓ (which is then scrubbed).[1][4]

  • Reference: Prudent Practices in the Laboratory recommends incineration for organic amides to prevent environmental leaching [1].[1][4]

Drain Disposal Prohibition

While Nicotinamide (Vitamin B3) is water-soluble, the 4-isopropyl substitution increases lipophilicity and alters biological activity.[1][2][3][4]

  • Ecological Risk: Pyridine derivatives can exhibit acute toxicity to aquatic microorganisms (EC50 values often <100 mg/L).[1][3][4]

  • Compliance: Under the US EPA Clean Water Act, introducing substances that may interfere with POTW (Publicly Owned Treatment Works) operations is prohibited [2].[1][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1][4] (2011).[1][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] [Link]

  • United States Environmental Protection Agency.[1][4] (n.d.). Introduction to the National Pretreatment Program. EPA.gov.[1][4] [Link][1][2][4]

  • PubChem.[1][3][4][5][11][12] (n.d.). Nicotinamide (CID 936) - Safety and Hazards. National Library of Medicine.[1][4] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.